Apn-peg5-VC-pab-mmae
説明
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特性
分子式 |
C80H120N14O17 |
|---|---|
分子量 |
1549.9 g/mol |
IUPAC名 |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[1-[4-(2-cyanoethynyl)phenyl]triazol-4-yl]methoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(1R)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C80H120N14O17/c1-15-55(8)71(66(104-13)48-68(96)93-38-21-26-65(93)73(105-14)56(9)75(98)84-57(10)72(97)60-23-17-16-18-24-60)91(11)74(54(6)7)88-78(101)70(53(4)5)92(12)80(103)111-50-59-27-31-61(32-28-59)85-76(99)64(25-20-37-83-79(82)102)86-77(100)69(52(2)3)87-67(95)35-39-106-40-41-107-42-43-108-44-45-109-46-47-110-51-62-49-94(90-89-62)63-33-29-58(30-34-63)22-19-36-81/h16-18,23-24,27-34,49,52-57,64-66,69-74,97H,15,20-21,25-26,35,37-48,50-51H2,1-14H3,(H,84,98)(H,85,99)(H,86,100)(H,87,95)(H,88,101)(H3,82,83,102)/t55-,56+,57+,64-,65-,66+,69-,70-,71-,72+,73+,74+/m0/s1 |
InChIキー |
NKQPCYNPKKARBF-DMPBOOAWSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Apn-peg5-VC-pab-mmae Drug-Linker Conjugate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Apn-peg5-VC-pab-mmae drug-linker conjugate, a critical component of the antibody-drug conjugate (ADC) INA03. This document details the structure, components, mechanism of action, and relevant experimental data and protocols for this advanced therapeutic agent.
Core Structure and Components
This compound is a sophisticated drug-linker system designed for targeted delivery of a potent cytotoxic agent to cancer cells. It is a key element of INA03, an anti-CD71 antibody-drug conjugate. The structure is comprised of several key functional units, each with a specific role in the efficacy and safety of the ADC.
The components are sequentially arranged as follows:
-
Apn (3-arylpropiolonitrile): This serves as the attachment group, forming a stable covalent bond with the antibody. It offers enhanced stability compared to traditional maleimide-based linkers.[1][2]
-
PEG5 (Polyethylene Glycol, 5 units): A hydrophilic spacer that improves the solubility and pharmacokinetic properties of the ADC.
-
VC (Valine-Citrulline): A dipeptide linker that is specifically designed to be cleaved by cathepsin B, an enzyme that is highly active within the lysosomes of cancer cells.[3]
-
PAB (p-aminobenzyl): A self-immolative spacer that, following the cleavage of the VC linker, spontaneously releases the cytotoxic payload in its active form.
-
MMAE (Monomethyl Auristatin E): A highly potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Below is a diagram illustrating the logical relationship of these components within the INA03 ADC.
Mechanism of Action
The therapeutic activity of an ADC containing the this compound linker-drug is a multi-step process that begins with targeting and culminates in the induction of apoptosis in the cancer cell.
-
Binding and Internalization: The anti-CD71 antibody component of INA03 binds to the CD71 receptor on the surface of cancer cells. INA03 competes with the natural ligand, transferrin, for this binding site.[4] This competitive binding contributes to a favorable safety profile. Following binding, the ADC-CD71 complex is internalized via endocytosis.
-
Lysosomal Trafficking and Cleavage: The endosome containing the ADC traffics to and fuses with a lysosome. The acidic environment and the presence of proteases, specifically cathepsin B, within the lysosome lead to the cleavage of the valine-citrulline (VC) linker.[3]
-
Payload Release and Action: The cleavage of the VC linker triggers the self-immolation of the PAB spacer, which in turn releases the MMAE payload into the cytoplasm of the cancer cell. Free MMAE then binds to tubulin, disrupting microtubule dynamics. This leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis.
The following diagram illustrates the signaling pathway of INA03 from cell surface binding to the induction of apoptosis.
Quantitative Data
The efficacy of the INA03 ADC, which utilizes the this compound construct, has been evaluated in preclinical studies. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of INA03
| Parameter | Value | Reference |
| Average Drug-to-Antibody Ratio (DAR) | 4.3 | [3] |
Table 2: In Vitro Cytotoxicity of INA03 against Hematological Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) in the presence of Transferrin |
| KU812 | Chronic Myeloid Leukemia | 0.09 |
| THP1 | Acute Myeloid Leukemia | 0.13 |
| HL60 | Acute Promyelocytic Leukemia | 0.16 |
| U937 | Acute Myeloid Leukemia | 0.22 |
| NB4 | Acute Promyelocytic Leukemia | 0.24 |
| OCI-AML3 | Acute Myeloid Leukemia | 0.27 |
| KG1 | Acute Myeloid Leukemia | 0.32 |
| K562 | Chronic Myeloid Leukemia | 0.38 |
| JURKAT | Acute Lymphoblastic Leukemia | 0.49 |
| DND41 | Acute Lymphoblastic Leukemia | 0.53 |
| TL-OM1 | Adult T-cell Leukemia/Lymphoma | 0.58 |
| MOLM13 | Acute Myeloid Leukemia | 0.61 |
| RAMOS | Human Burkitt's Lymphoma | 0.72 |
| RAJI | Human Burkitt's Lymphoma | 0.83 |
| MEC1 | Chronic Lymphocytic Leukemia | 1.12 |
| JEKO1 | Mantle Cell Lymphoma | 1.34 |
| DAUDI | Human Burkitt's Lymphoma | 1.45 |
| GRANTE 519 | Mantle Cell Lymphoma | 1.67 |
| UPN1 | Mantle Cell Lymphoma | 2.13 |
| REC1 | Mantle Cell Lymphoma | 2.54 |
| Data sourced from Supplementary Table 3 of Bratti M, et al. Mol Cancer Ther. 2024.[5] |
Experimental Protocols
The synthesis and conjugation of the this compound linker-drug to an antibody is a multi-step process. The following is a generalized methodology based on published procedures for similar constructs.
Synthesis of the Drug-Linker Conjugate
The synthesis of the this compound drug-linker involves the sequential assembly of its components. A representative workflow is outlined below.
A detailed protocol for a similar construct involves the following steps:
-
Synthesis of Fmoc-VC-PAB-MMAE: The cleavable activated ester linker (Fmoc-VC-PAB-PNP) is reacted with MMAE and HOBt in anhydrous DMF and dry pyridine (B92270) at room temperature. The reaction progress is monitored by HPLC. The crude product is then purified by semi-preparative HPLC and lyophilized.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the VC-PAB-MMAE construct using piperidine (B6355638) in DMF.
-
Coupling of the Apn-PEG5 moiety: The deprotected VC-PAB-MMAE is then coupled to the activated Apn-PEG5 moiety.
Antibody Conjugation
The this compound drug-linker is conjugated to the anti-CD71 antibody through cysteine residues.
-
Antibody Reduction: The antibody is partially reduced to expose free thiol groups on the cysteine residues.
-
Conjugation Reaction: The reduced antibody is incubated with the this compound drug-linker. The 3-arylpropiolonitrile (Apn) group reacts with the free thiol groups of the antibody to form a stable covalent bond.
-
Purification: The resulting ADC is purified to remove unconjugated drug-linker and other impurities. This is typically achieved through techniques such as size exclusion chromatography or dialysis.
Characterization of the ADC
The final ADC product is characterized to ensure quality and consistency.
-
Drug-to-Antibody Ratio (DAR) Determination: The average number of drug-linker molecules conjugated to each antibody is determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
Purity and Aggregation Analysis: The purity of the ADC and the presence of aggregates are assessed using Size Exclusion Chromatography (SEC).
-
In Vitro Cell Cytotoxicity Assay: The potency of the ADC is evaluated by determining its half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines expressing the target antigen. A common method is the MTT assay, where cells are incubated with varying concentrations of the ADC for a set period, and cell viability is measured.
-
Binding Affinity: The binding affinity of the ADC to its target antigen is measured using techniques such as ELISA or Surface Plasmon Resonance (SPR).
References
- 1. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Arylpropiolonitriles - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Humanized TFRC mouse model to study leukemia | Scientific commentary | genOway [genoway.com]
- 5. Item - Supplementary Table 3 from INA03: A Potent Transferrin-Competitive AntibodyâDrug Conjugate against CD71 for Safer Acute Leukemia Treatment - American Association for Cancer Research - Figshare [aacr.figshare.com]
The VC-PAB-MMAE Linker: A Technical Guide to its Function and Application in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. A critical component of ADC design is the linker that connects the antibody to the payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet allow for efficient cleavage and release of the cytotoxic drug within the target cancer cell. The valine-citrulline-p-aminobenzylcarbamate (VC-PAB) linker in conjunction with the potent antimitotic agent monomethyl auristatin E (MMAE) has emerged as a clinically validated and widely utilized cleavable linker system in ADC development. This technical guide provides an in-depth overview of the function, mechanism of action, and key experimental considerations for the VC-PAB-MMAE linker-drug conjugate.
Core Components and Mechanism of Action
The VC-PAB-MMAE system is a sophisticated construct with each component playing a crucial role in the overall function of the ADC.
-
Valine-Citrulline (VC) Dipeptide: This dipeptide sequence serves as the primary cleavage site for the linker. It is specifically designed to be recognized and cleaved by lysosomal proteases, most notably cathepsin B, which are often upregulated in the tumor microenvironment and within cancer cells.[1][2] The VC linker exhibits excellent stability in plasma, minimizing premature drug release.[3][4]
-
p-Aminobenzylcarbamate (PAB) Spacer: The PAB group acts as a self-immolative spacer.[5][] Following the enzymatic cleavage of the amide bond between citrulline and PAB by cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction. This intramolecular cyclization results in the release of the active MMAE payload and carbon dioxide.
-
Monomethyl Auristatin E (MMAE): MMAE is a highly potent synthetic analogue of the natural product dolastatin 10.[7][8] It functions as a microtubule-disrupting agent, inhibiting tubulin polymerization.[9][10] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[10][11] Due to its high cytotoxicity, MMAE is unsuitable for systemic administration as a standalone agent but is highly effective as an ADC payload.[8]
The overall mechanism of action of a VC-PAB-MMAE ADC can be summarized in the following steps:
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the stable VC linker preventing premature release of MMAE. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cancer cell, typically via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing a variety of hydrolytic enzymes, including cathepsin B.
-
Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the valine-citrulline dipeptide linker.[1]
-
Self-Immolation and Payload Release: The cleavage of the VC linker initiates the self-immolation of the PAB spacer, leading to the release of the free, active MMAE into the cytoplasm of the cancer cell.[5]
-
Cytotoxic Effect: The released MMAE binds to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[7][9]
Quantitative Data
The efficacy and pharmacokinetic properties of ADCs utilizing the VC-PAB-MMAE linker have been extensively studied. The following tables summarize key quantitative data from preclinical and clinical investigations.
Table 1: In Vitro Cytotoxicity of VC-PAB-MMAE ADCs in Various Cancer Cell Lines
| ADC Target | Cell Line | Cancer Type | IC50 (nM) | Reference |
| CD22 | DoHH2 | Non-Hodgkin Lymphoma | 0.13 (approx.) | [12] |
| CD22 | Granta-519 | Non-Hodgkin Lymphoma | 0.19 (approx.) | [12] |
| CD22 | Raji | Non-Hodgkin Lymphoma | 0.76 (approx.) | [12] |
| EGFR | A431 | Epidermoid Carcinoma | 0.019 | [13] |
| EGFR | KYSE520 | Esophageal Squamous Cell Carcinoma | 0.088 | [13] |
| N/A (free drug-linker) | SKBR3 | Breast Cancer | 410.54 | [14] |
| N/A (free drug-linker) | HEK293 | Embryonic Kidney | 482.86 | [14] |
Table 2: Pharmacokinetic Parameters of Clinically Approved VC-PAB-MMAE ADCs
| ADC Name (Target) | Analyte | Cmax | AUC | Clearance | Terminal Half-life | Reference |
| Brentuximab Vedotin (CD30) | ADC (acMMAE) | - | - | 1.56 L/day | - | |
| Unconjugated MMAE | - | - | 55.7 L/day | - | ||
| Polatuzumab Vedotin (CD79b) | ADC (acMMAE) | 803 ng/mL | 1860 dayng/mL | 0.9 L/day | ~12 days | [15] |
| Unconjugated MMAE | 6.82 ng/mL | 52.3 dayng/mL | - | ~4 days | [15] | |
| Enfortumab Vedotin (Nectin-4) | ADC | 28 µg/mL | 111 µgd/mL | 0.10 L/h | 3.4 days | [1] |
| Unconjugated MMAE | 4.8 ng/mL | 69 ngd/mL | 2.7 L/h | 2.4 days | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful development and evaluation of VC-PAB-MMAE ADCs. The following sections provide methodologies for key experiments.
Synthesis of MC-VC-PAB-MMAE Drug-Linker and ADC Conjugation
This protocol describes a common method for synthesizing the maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate-MMAE (MC-VC-PAB-MMAE) drug-linker and its subsequent conjugation to a monoclonal antibody.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
MMAE
-
Maleimidocaproic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Monoclonal antibody (mAb) of choice
-
Phosphate-buffered saline (PBS)
-
Cysteine
Procedure:
-
Synthesis of NH2-Val-Cit-PAB-MMAE:
-
Couple Fmoc-Val-Cit-PAB-OH to MMAE using a suitable coupling agent (e.g., HATU, HOBt) in DMF.
-
Monitor the reaction by HPLC.
-
Purify the product (Fmoc-Val-Cit-PAB-MMAE) by preparative HPLC.
-
Remove the Fmoc protecting group using 20% piperidine in DMF.
-
Purify the resulting NH2-Val-Cit-PAB-MMAE by HPLC.
-
-
Coupling of Maleimidocaproic Acid (MC):
-
Activate maleimidocaproic acid with NHS and DCC/EDC in DCM to form an NHS ester.
-
React the MC-NHS ester with NH2-Val-Cit-PAB-MMAE in DMF.
-
Monitor the reaction by HPLC and purify the final MC-VC-PAB-MMAE drug-linker by preparative HPLC.[16]
-
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).
-
Add a reducing agent, such as TCEP, to reduce the interchain disulfide bonds of the antibody, exposing free thiol groups. The amount of TCEP will determine the final drug-to-antibody ratio (DAR).
-
-
Conjugation:
-
Add the purified MC-VC-PAB-MMAE drug-linker to the reduced antibody solution. The maleimide (B117702) group of the linker will react with the free thiol groups on the antibody to form a stable thioether bond.
-
Allow the reaction to proceed at a controlled temperature (e.g., 4°C or room temperature).
-
-
Purification of the ADC:
-
Quench the reaction by adding an excess of a thiol-containing reagent like cysteine to cap any unreacted maleimide groups.
-
Purify the resulting ADC from unconjugated drug-linker and other reactants using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of ADCs.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
VC-PAB-MMAE ADC
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[17]
-
-
ADC Treatment:
-
Prepare serial dilutions of the VC-PAB-MMAE ADC in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions. Include wells with medium only (no cells) as a blank and wells with cells treated with vehicle (the solvent used to dissolve the ADC) as a negative control.
-
Incubate the plate for 72 hours under the same conditions.[17]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[18]
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Cathepsin B Cleavage Assay
This assay is used to confirm the specific cleavage of the VC linker by cathepsin B and to determine the rate of MMAE release.
Materials:
-
VC-PAB-MMAE ADC
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (B142953) (DTT))[19]
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
Prepare a solution of the VC-PAB-MMAE ADC in the assay buffer.
-
Initiate the reaction by adding a known concentration of cathepsin B (e.g., 20 nM).[20]
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling:
-
At various time points, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution. This will stop the enzymatic activity.
-
-
LC-MS/MS Analysis:
-
Analyze the quenched samples using a validated LC-MS/MS method to quantify the amount of released MMAE and the remaining intact ADC.
-
-
Data Analysis:
-
Plot the concentration of released MMAE against time to determine the rate of cleavage.
-
Michaelis-Menten kinetics can be determined by varying the substrate (ADC) concentration and measuring the initial reaction velocities.[21]
-
In Vivo Efficacy Study in a Xenograft Model
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the standard for preclinical evaluation of ADC efficacy.
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Matrigel (optional)
-
VC-PAB-MMAE ADC
-
Vehicle control (e.g., saline or PBS)
-
Calipers
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or a mixture of PBS and Matrigel).
-
Subcutaneously inject a defined number of cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
ADC Administration:
-
Administer the VC-PAB-MMAE ADC to the treatment group via a clinically relevant route (e.g., intravenous injection). The dosing schedule (e.g., once a week for three weeks) should be pre-determined.
-
Administer the vehicle control to the control group using the same schedule.
-
-
Monitoring and Data Collection:
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time to assess the anti-tumor efficacy of the ADC.
-
Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of the differences in tumor growth between the treatment and control groups.
-
Pharmacokinetic Analysis
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.
Materials:
-
VC-PAB-MMAE ADC
-
Laboratory animals (e.g., mice or rats)
-
Blood collection supplies
-
LC-MS/MS system
Procedure:
-
ADC Administration:
-
Administer a single dose of the VC-PAB-MMAE ADC to the animals.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-administration (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, etc.).
-
Process the blood to obtain plasma or serum.
-
-
Sample Analysis:
-
Use validated LC-MS/MS methods to quantify the concentrations of three key analytes in the plasma/serum samples:
-
Antibody-conjugated MMAE (acMMAE): Measures the amount of MMAE still attached to the antibody.
-
Total antibody: Measures both conjugated and unconjugated antibody.
-
Unconjugated MMAE: Measures the amount of free MMAE that has been released from the ADC.[22]
-
-
-
Data Analysis:
-
Plot the plasma concentration of each analyte against time.
-
Use pharmacokinetic modeling software to calculate key PK parameters such as:
-
Maximum concentration (Cmax)
-
Area under the concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Terminal half-life (t1/2)
-
-
Visualizations
The following diagrams illustrate the key processes and pathways related to the VC-PAB-MMAE linker.
Conclusion
The VC-PAB-MMAE linker-drug system represents a highly successful and clinically validated platform for the development of antibody-drug conjugates. Its design elegantly balances the need for plasma stability with efficient, targeted release of a potent cytotoxic payload within cancer cells. A thorough understanding of its mechanism of action, coupled with robust and well-defined experimental protocols for its synthesis, characterization, and evaluation, is paramount for the successful development of novel and effective ADC therapies. This technical guide provides a comprehensive resource for researchers and drug development professionals working with this important class of biotherapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Population Pharmacokinetic Modeling and Exposure-Response Analysis for the Antibody-Drug Conjugate Enfortumab Vedotin in Locally Advanced or Metastatic Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of polatuzumab vedotin in combination with R/G-CHP in patients with B-cell non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacology of the Antibody–Drug Conjugate Enfortumab Vedotin in Advanced Urothelial Carcinoma and Other Malignant Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetics of Brentuximab Vedotin in Adult and Pediatric Patients With Relapsed/Refractory Hematologic Malignancies: Model‐Informed Hypothesis Generation for Pediatric Dosing Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetics of Brentuximab Vedotin in Adult and Pediatric Patients With Relapsed/Refractory Hematologic Malignancies: Model-Informed Hypothesis Generation for Pediatric Dosing Regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Integrated Two‐Analyte Population Pharmacokinetic Model of Polatuzumab Vedotin in Patients With Non‐Hodgkin Lymphoma | Semantic Scholar [semanticscholar.org]
- 12. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An EGFR‐targeting antibody–drug conjugate LR004‐VC‐MMAE: potential in esophageal squamous cell carcinoma and other malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. herbmedpharmacol.com [herbmedpharmacol.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
An In-depth Technical Guide to Apn-peg5-VC-pab-MMAE and its Target Receptor, CD71
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) component Apn-peg5-VC-pab-MMAE, its integration into the therapeutic agent INA03, and its mechanism of action targeting the transferrin receptor (CD71). This document details the preclinical and clinical data, experimental methodologies, and the underlying biological pathways.
Core Components and Mechanism of Action
The designation "this compound" refers to a drug-linker conjugate system. When integrated into a complete therapeutic agent like INA03, the "Apn" component is a targeting moiety. In the context of INA03, this is a humanized monoclonal antibody that specifically targets the CD71 receptor.[1][2][3][4][5][6][7]
The components of the drug-linker are as follows:
-
peg5 : A polyethylene (B3416737) glycol spacer with five units, which likely enhances solubility and improves pharmacokinetic properties.
-
VC (Valine-Citrulline) : A dipeptide linker that is designed to be cleaved by cathepsin B, an enzyme prevalent in the lysosomal compartment of cells.[1][2][4][8]
-
pab (p-aminobenzyl alcohol) : A self-immolative spacer that connects the VC linker to the cytotoxic payload.
-
MMAE (Monomethyl Auristatin E) : A potent antimitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in rapidly dividing cells.[2][3][8]
The ADC, INA03, functions by binding to the CD71 receptor on the surface of cancer cells. Upon binding, the ADC-receptor complex is internalized through endocytosis.[1][2][4] Inside the cell, the complex is trafficked to the lysosomes, where the VC linker is cleaved by cathepsin B, releasing the active MMAE payload.[1][4] The released MMAE then disrupts the microtubule network, leading to cell death.[8] A key feature of INA03 is its competitive binding with transferrin, the natural ligand for CD71. This competition is believed to enhance the selective targeting of highly proliferative cancer cells, which overexpress CD71, thereby improving the safety profile.[1][2][3][4]
Quantitative Data
The following tables summarize the key quantitative data from preclinical and early clinical studies of CD71-targeted ADCs, including INA03.
Table 1: In Vitro Cytotoxicity of CD71-Targeted ADCs
| Cell Line | Cancer Type | CD71 Expression (Receptors/cell) | IC50 (nM) | Reference |
| Various Leukemic Cells | Leukemia | 10,000 - 45,000 | Not specified | [4] |
| 65 Human Cancer Cell Lines | Various | Not specified | Sub-nanomolar | [9] |
| SK-BR-3 | Breast Cancer | Not specified | Not specified | [10] |
| HEK293 | Embryonic Kidney | Not specified | Not specified | [10] |
Table 2: In Vivo Efficacy of INA03 in Mouse Models
| Model Type | Cancer Type | Treatment | Outcome | Reference |
| Acute Leukemia Mouse Model | Leukemia | INA03 (intravenous) | Significant tumor burden reduction, increased survival, no residual disease | [1][4] |
| Patient-Derived Xenograft (PDX) | Triple-Negative Breast Cancer | INA03 | Significant tumor growth reduction, effective control of tumor relapse with repeat dosing | [2] |
| Human CD71/human Transferrin Double Knock-in Mouse Model | N/A (Safety Study) | INA03 (up to 15 mg/kg) | No significant toxicities or weight loss observed | [1][3][11] |
Table 3: Clinical Data from PROCLAIM-CX-2029 (Phase 1/2 Trial of a CD71-directed PDC)
| Cancer Type | Dose | Response | Number of Patients | Reference |
| Squamous NSCLC | ≥ 2 mg/kg | Confirmed Partial Response | 2 | [12] |
| HNSCC | ≥ 2 mg/kg | Confirmed Partial Response | 1 | [12] |
| Various Advanced Cancers | ≥ 2 mg/kg | Stable Disease | 18 | [12] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a generalized procedure for assessing the cytotoxicity of a CD71-targeted ADC.[10][13][14][15][16]
-
Cell Seeding : Seed antigen-positive (CD71+) and antigen-negative (CD71-) cells in 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO2.
-
ADC Treatment : Prepare serial dilutions of the ADC in the appropriate cell culture medium. Remove the existing medium from the cells and add the ADC dilutions. Include wells with untreated cells as a negative control and a non-targeting ADC as a specificity control.
-
Incubation : Incubate the plates for a period of 48 to 144 hours at 37°C.
-
MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization : Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curves and determine the IC50 values using appropriate software.
In Vivo Xenograft Efficacy Study
This protocol outlines a general workflow for evaluating the in vivo efficacy of a CD71-targeted ADC in a subcutaneous xenograft model.[17][18][19][20][21]
-
Cell Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Tumor Growth Monitoring : Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Group Randomization : Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
ADC Administration : Administer the ADC, vehicle control, and any isotype control ADCs to the respective groups via an appropriate route (typically intravenous).
-
Efficacy Monitoring : Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.
-
Endpoint and Analysis : At the end of the study (defined by tumor size in the control group or a set time point), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies). Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare treatment groups.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of INA03 targeting the CD71 receptor.
Experimental Workflow for In Vivo Efficacy
Caption: Generalized workflow for in vivo xenograft efficacy studies of ADCs.
References
- 1. INA03: A Potent Transferrin-Competitive Antibody-Drug Conjugate against CD71 for Safer Acute Leukemia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. INA-03 demonstrates efficacy in preclinical models of triple-negative breast cancer | BioWorld [bioworld.com]
- 3. Humanized TFRC mouse model to study leukemia | Scientific commentary | genOway [genoway.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 聚乙二醇5-VC-PAB-MMAE | this compound | 药物-连接子偶联物 | 美国InvivoChem [invivochem.cn]
- 8. Facebook [cancer.gov]
- 9. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. herbmedpharmacol.com [herbmedpharmacol.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. onclive.com [onclive.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. Generation of Antibody-Drug Conjugate Resistant Models [mdpi.com]
An In-Depth Technical Guide to Apn-peg5-VC-pab-MMAE for CD71 Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) payload, Apn-peg5-VC-pab-MMAE, and its application in CD71 targeted therapy. The document details the core components of this drug-linker, its mechanism of action, and preclinical data from its use in the context of the anti-CD71 ADC, INA03. This guide is intended to serve as a resource for researchers and professionals in the field of oncology and drug development, offering insights into the design, function, and evaluation of this targeted therapeutic agent. Experimental protocols for key assays and visualizations of critical pathways are included to facilitate a deeper understanding of the subject matter.
Introduction to CD71 Targeted Therapy
The transferrin receptor 1 (TfR1), also known as CD71, is a transmembrane glycoprotein (B1211001) essential for iron uptake in cells.[1][2] Its expression is significantly upregulated in a wide range of malignancies to meet the high iron demands of rapidly proliferating cancer cells, making it an attractive target for cancer therapy.[1][3] However, the ubiquitous expression of CD71 on normal proliferating cells presents a challenge for targeted therapies.[3]
INA03 is a novel antibody-drug conjugate that addresses this challenge. It comprises a humanized anti-CD71 antibody conjugated to the potent cytotoxic agent monomethyl auristatin E (MMAE) via the Apn-peg5-VC-pab linker.[1][4][5] A key feature of INA03 is its competitive binding with transferrin, the natural ligand for CD71. This competition allows for selective targeting of tumor cells that highly overexpress CD71, while minimizing effects on normal cells with basal CD71 expression.[4][6]
The this compound Drug-Linker
The efficacy and safety of an ADC are critically dependent on the design of its linker and the potency of its cytotoxic payload. The this compound drug-linker is a sophisticated construct engineered for stability in circulation and efficient, targeted release of MMAE within cancer cells.
Components of the Drug-Linker
-
Apn (3-arylpropiolonitrile): This component serves as a cysteine-reactive linker, enabling site-specific conjugation to the antibody.[7] The reaction between the nitrile group of the linker and the thiol group of a cysteine residue on the antibody forms a stable covalent bond.[7]
-
peg5 (Polyethylene Glycol, 5 units): The inclusion of a five-unit polyethylene (B3416737) glycol chain enhances the hydrophilicity of the ADC.[8] This is crucial for improving solubility, reducing aggregation, and optimizing the pharmacokinetic profile of the conjugate.[8][9]
-
VC (Valine-Citrulline): This dipeptide sequence is a substrate for cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[10][11] The VC linker is designed to be stable in the bloodstream but is efficiently cleaved upon internalization of the ADC into the lysosomes of target cells.[1][5]
-
pab (p-aminobenzyl carbamate): This self-immolative spacer connects the VC linker to the MMAE payload.[12] Following the enzymatic cleavage of the VC dipeptide by cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified, active form of MMAE.[13]
-
MMAE (Monomethyl Auristatin E): MMAE is a highly potent synthetic antineoplastic agent.[14] It functions as a microtubule inhibitor, binding to tubulin and disrupting the formation of the mitotic spindle. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[14]
Mechanism of Action
The therapeutic action of an ADC equipped with the this compound drug-linker is a multi-step process that begins with specific targeting of cancer cells and culminates in their destruction.
-
Binding: The anti-CD71 antibody component of INA03 specifically binds to the CD71 receptor on the surface of cancer cells.[1]
-
Internalization: Upon binding, the ADC-CD71 complex is internalized into the cell via endocytosis.[2][4]
-
Lysosomal Trafficking: The endosome containing the ADC-CD71 complex traffics to and fuses with a lysosome.[1][4]
-
Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the VC linker is cleaved by cathepsin B.[1][5] This initiates the self-immolation of the PAB spacer, leading to the release of the active MMAE payload.
-
Cytotoxic Effect: The released MMAE diffuses into the cytoplasm and binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis, or programmed cell death.[14]
Preclinical Data for INA03
The preclinical efficacy of INA03, which utilizes the this compound drug-linker, has been demonstrated in various cancer models.
In Vitro Cytotoxicity
The cytotoxic activity of INA03 has been evaluated against a panel of hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Disease | Cell Type | IC50 (nM) |
| K562 | Chronic Myeloid Leukemia (CML) | Myeloid | 4.94 |
| THP-1 | Acute Myeloid Leukemia (AML) | Myeloid | 3.67 |
| Monomac-6 | Acute Myeloid Leukemia (AML) | Myeloid | 3.47 |
| Table 1: IC50 values of INA03 on various hematological cancer cell lines.[1][3] |
In Vivo Efficacy
In vivo studies using mouse models of acute leukemia and triple-negative breast cancer (TNBC) have demonstrated the potent anti-tumor activity of INA03.
-
Acute Leukemia Models: Intravenous administration of INA03 in acute leukemia mouse models resulted in a significant reduction in tumor burden, increased survival, and in some cases, no residual disease compared to conventional chemotherapies.[1][5][6]
-
Triple-Negative Breast Cancer (TNBC) Models: In TNBC patient-derived xenograft (PDX) models, treatment with INA03 led to significant tumor growth reductions.[4] Repeated dosing effectively controlled tumor relapse, and the efficacy correlated with the level of CD71 expression on the tumor cells.[4]
Safety Profile
A significant advantage of INA03 is its competitive binding with transferrin, which contributes to a favorable safety profile.[4] This mechanism selectively targets cells with high CD71 expression, such as cancer cells, while sparing normal cells with basal expression levels.[4] In a humanized CD71/human Transferrin double knock-in mouse model, INA03 administration did not show significant toxicities, even at high doses.[1][5][6]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the in vitro cytotoxicity of an ADC like INA03 using a tetrazolium-based colorimetric assay (MTT).
Materials:
-
Target cancer cell line (e.g., K562, THP-1)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
INA03 (or other ADC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of INA03 in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted ADC solutions to the respective wells in triplicate. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.[14][15]
In Vivo Efficacy Study (Xenograft Model)
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of an ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Human cancer cell line (e.g., HL-60 for leukemia, MDA-MB-468 for TNBC)
-
Matrigel (optional)
-
INA03 (or other ADC)
-
Vehicle control (e.g., PBS)
-
Calipers
-
Analytical balance
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 x 10^6 cells) in PBS or a mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer INA03 (at various doses) and the vehicle control to the respective groups, typically via intravenous (IV) injection. The dosing schedule will depend on the specific study design (e.g., once weekly for four weeks).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a specified maximum size, or if the mice show signs of excessive weight loss or distress.
-
Data Analysis: Plot the mean tumor volume and body weight for each group over time. Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of the anti-tumor effect. Survival curves can also be generated and analyzed using the log-rank test.[6][16]
Conclusion
The this compound drug-linker represents a sophisticated and highly effective component for the development of targeted cancer therapies. Its application in the anti-CD71 ADC, INA03, has demonstrated significant preclinical efficacy and a promising safety profile. The rational design of each component of the drug-linker, from the site-specific conjugation chemistry to the tumor-selective cleavage mechanism, underscores the advancements in ADC technology. This technical guide provides a foundational understanding of this innovative therapeutic approach, which holds great promise for the treatment of various cancers. Further clinical investigation of INA03 is warranted to translate these encouraging preclinical findings into benefits for patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CD71 Antibody (D7S5Z) | Cell Signaling Technology [cellsignal.com]
- 3. Item - Supplementary Table 3 from INA03: A Potent Transferrin-Competitive AntibodyâDrug Conjugate against CD71 for Safer Acute Leukemia Treatment - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 4. INA-03 demonstrates efficacy in preclinical models of triple-negative breast cancer | BioWorld [bioworld.com]
- 5. INA03: A Potent Transferrin-Competitive Antibody-Drug Conjugate against CD71 for Safer Acute Leukemia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. APN Linkers - ADC Linkers | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. ADC Linkers And Research Progress In Detail | AxisPharm [axispharm.com]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. herbmedpharmacol.com [herbmedpharmacol.com]
- 13. benchchem.com [benchchem.com]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
Unraveling the Cytotoxic Core: A Technical Guide to the Principles of Apn-peg5-VC-pab-mmae
For Immediate Release
This technical guide provides an in-depth exploration of the underlying principles governing the cytotoxicity of Apn-peg5-VC-pab-mmae, a sophisticated drug-linker conjugate integral to the development of advanced antibody-drug conjugates (ADCs). Designed for researchers, scientists, and professionals in drug development, this document dissects the intricate mechanisms from cellular targeting to the induction of apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
Introduction: A Multi-Component System for Targeted Cytotoxicity
This compound is a highly engineered drug-linker system designed for targeted delivery of a potent cytotoxic agent to cancer cells. Its efficacy is not the result of a single molecule but rather the synergistic action of its distinct components: a targeting moiety facilitated by its conjugation to an antibody, a stable and selectively cleavable linker system, and a powerful cytotoxic payload. This system is exemplified in the antibody-drug conjugate INA03, which utilizes a derivative of this linker-drug combination to target the CD71 receptor, also known as the transferrin receptor 1 (TfR1), a protein overexpressed in many hematological malignancies.[1][2][3][4][5][6] The core principle is to achieve maximal therapeutic impact on malignant cells while minimizing systemic toxicity.
The Core Components and Their Roles
The cytotoxic journey of an ADC utilizing the this compound system is a multi-step process, beginning with specific targeting and culminating in the release of the active payload within the cancer cell.
-
Targeting Moiety (Antibody Specificity): The this compound is conjugated to a monoclonal antibody (mAb) that provides specificity. In the case of the ADC INA03, the mAb targets the CD71 receptor, which is highly expressed on the surface of rapidly proliferating cancer cells.[1][2][4] This targeted binding is the crucial first step that directs the cytotoxic payload to the tumor.
-
The Linker System (Apn-peg5-VC-pab): This complex linker is the backbone of the targeted delivery system, ensuring the stability of the conjugate in circulation and facilitating the release of the payload only upon internalization into the target cell.
-
Apn (3-arylpropiolonitrile): This component is part of the chemical structure that facilitates conjugation to the antibody.[1][2][4][6]
-
peg5: A polyethylene (B3416737) glycol spacer that enhances the solubility and pharmacokinetic properties of the ADC.
-
VC (Valine-Citrulline): A dipeptide motif that is specifically designed to be cleaved by cathepsin B, a protease that is highly active within the lysosomal compartment of cells.[1][2][4] This enzymatic cleavage is the key to intracellular drug release.
-
pab (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the VC linker, spontaneously releases the active MMAE payload.
-
-
The Cytotoxic Payload (MMAE): Monomethyl auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent derived from dolastatin 10.[7] It is an antimitotic agent that functions by inhibiting tubulin polymerization.[7] Due to its extreme potency, MMAE is too toxic for systemic administration and is therefore ideally suited for targeted delivery via ADCs.
Mechanism of Action: From Cell Surface to Apoptosis
The cytotoxicity of an ADC equipped with this compound unfolds through a precise sequence of events:
-
Binding and Internalization: The ADC circulates in the bloodstream until the mAb recognizes and binds to its target antigen (e.g., CD71) on the surface of a cancer cell.[1][2][3][4] This binding triggers receptor-mediated endocytosis, causing the ADC-antigen complex to be engulfed by the cell membrane, forming an endosome.[8]
-
Lysosomal Trafficking and Linker Cleavage: The endosome containing the ADC traffics through the cell and fuses with a lysosome. The acidic environment and high concentration of proteases, particularly cathepsin B, within the lysosome lead to the cleavage of the valine-citrulline linker.[1][2][4]
-
Payload Release and Cytosolic Diffusion: Following the cleavage of the VC linker, the PAB spacer self-immolates, releasing the unmodified and fully active MMAE into the lysosome. Due to its cell-permeable nature, MMAE can then diffuse out of the lysosome and into the cytoplasm of the cancer cell.
-
Disruption of Microtubule Dynamics: Once in the cytoplasm, MMAE binds to tubulin, the fundamental protein subunit of microtubules. This binding prevents the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle required for cell division.
-
Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase. Unable to complete mitosis, the cancer cell undergoes programmed cell death, or apoptosis. The cytotoxicity of INA03 has been shown to be dependent on the density of CD71 receptors on the cell surface.[1][2]
Quantitative Cytotoxicity Data
The cytotoxic potential of ADCs utilizing the MMAE payload is typically evaluated across a panel of cancer cell lines with varying levels of target antigen expression. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. While specific IC50 values for this compound as a standalone conjugate are not the primary focus of research, the efficacy of the INA03 ADC, which incorporates this system, has been demonstrated.
Table 1: In Vitro Cytotoxicity of INA03 (Anti-CD71-Apn-peg5-VC-pab-mmae) on Leukemic Cell Lines
| Cell Line | Cancer Type | Target Expression (CD71) | IC50 (ng/mL) |
|---|---|---|---|
| HL-60 | Acute Promyelocytic Leukemia | High | Data to be obtained from full text of cited literature |
| U937 | Histiocytic Lymphoma | High | Data to be obtained from full text of cited literature |
| THP-1 | Acute Monocytic Leukemia | High | Data to be obtained from full text of cited literature |
| TL-Om1 | Acute T-cell Leukemia | High | Data to be obtained from full text of cited literature |
Note: Specific IC50 values are pending extraction from the full publication by Bratti M, et al. The provided table structure is based on the cell lines mentioned in the research abstracts.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. Below are representative protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the ADC (e.g., INA03) or the free drug-linker conjugate for a specified period, typically 72-96 hours.
-
MTT Incubation: 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This assay determines the proportion of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing PI and RNase A for 30 minutes at 37°C.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is quantified.
Visualizing the Core Principles
Diagrams illustrating the signaling pathways and experimental workflows provide a clear visual understanding of the complex processes involved.
Caption: Mechanism of INA03 (utilizing this compound) cytotoxicity.
Caption: Workflow for in vitro evaluation of cytotoxicity.
Conclusion
The this compound drug-linker conjugate represents a sophisticated and highly effective system for the targeted delivery of the potent cytotoxin MMAE. Its underlying principles of targeted binding, controlled intracellular release, and potent antimitotic activity make it a cornerstone of modern ADC development. The success of ADCs like INA03 in preclinical and clinical settings underscores the power of this multi-component approach to cancer therapy.[1][7] Further research into the nuances of its interactions with different tumor microenvironments and potential resistance mechanisms will continue to refine its application and improve patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. INA03: A Potent Transferrin-Competitive Antibody-Drug Conjugate against CD71 for Safer Acute Leukemia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Humanized TFRC mouse model to study leukemia | Scientific commentary | genOway [genoway.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. catalogue.scdi-montpellier.fr [catalogue.scdi-montpellier.fr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ascopubs.org [ascopubs.org]
- 8. bioivt.com [bioivt.com]
Methodological & Application
Synthesis Protocol for APN-PEG5-VC-PAB-MMAE Antibody-Drug Conjugate (INA03)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a comprehensive guide for the synthesis of the antibody-drug conjugate (ADC) INA03. This ADC is comprised of a humanized anti-CD71 monoclonal antibody (INA01) conjugated to the potent cytotoxic agent Monomethyl Auristatin E (MMAE) via a sophisticated linker system. The linker, APN-PEG5-VC-PAB, is designed for stability in circulation and efficient release of the payload within target cells.
The key components of this ADC are:
-
Antibody: A humanized monoclonal antibody (INA01) that targets the CD71 receptor (transferrin receptor 1), which is overexpressed on many malignant cells.[1][2][3]
-
Linker:
-
APN (3-arylpropiolonitrile): A thiol-reactive group that forms a stable covalent bond with cysteine residues on the antibody. This offers enhanced stability compared to traditional maleimide-based conjugation.[1][4][5]
-
PEG5 (Polyethylene glycol, 5 units): A hydrophilic spacer that improves the pharmacokinetic properties of the ADC, enhances solubility, and reduces aggregation.[6]
-
VC (Valine-Citrulline): A dipeptide that is specifically cleaved by the lysosomal enzyme Cathepsin B, ensuring payload release only after internalization into the target cell.[3][7][8][9]
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer that facilitates the efficient release of the active MMAE payload upon cleavage of the VC linker.[7][9][10]
-
-
Payload: MMAE (Monomethyl Auristatin E): A highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[8][9][11]
The synthesis of the complete ADC, INA03, involves a two-step process: partial reduction of the antibody's interchain disulfide bonds to expose free thiol groups, followed by conjugation with the pre-synthesized APN-PEG5-VC-PAB-MMAE drug-linker complex.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis of a typical MMAE-containing ADC. The data for INA03 specifically is based on published literature, while general parameters are derived from commercially available conjugation kits and protocols.
| Parameter | Value | Source |
| Antibody Reduction | ||
| Antibody Concentration | 5 mg/mL in PBS (pH 7.4) | [1] |
| TCEP Molar Excess | 5.6 equivalents | [1] |
| Incubation Temperature | 37°C | [1] |
| Incubation Time | 24 hours | [1] |
| Drug-Linker Conjugation | ||
| Drug-Linker Molar Excess | 15 equivalents | [1] |
| Drug-Linker Solvent | DMSO | [1] |
| Reaction Temperature | 4°C | [1] |
| Final ADC Characteristics | ||
| Average Drug-to-Antibody Ratio (DAR) | ~4 | [9][12] |
| Conjugation Yield | >95% | [12] |
Experimental Protocols
Part 1: Synthesis of the this compound Drug-Linker
The synthesis of the complete drug-linker is a multi-step organic chemistry process. While a detailed, step-by-step synthesis is beyond the scope of this document, the general approach involves the sequential assembly of the individual components. This typically starts with the synthesis of the Fmoc-protected VC-PAB unit, followed by coupling with MMAE. The APN-PEG5 moiety is then introduced to complete the drug-linker construct. For researchers requiring this component, it is often commercially available.
Part 2: Preparation of the INA03 Antibody-Drug Conjugate
This protocol describes the conjugation of the this compound drug-linker to the anti-CD71 antibody (INA01).
Materials:
-
INA01 antibody (humanized anti-CD71)
-
This compound drug-linker
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Prepare a solution of the INA01 antibody at a concentration of 5 mg/mL in PBS (pH 7.4).
-
-
Partial Reduction of the Antibody:
-
Prepare a fresh stock solution of TCEP in water.
-
Add 5.6 molar equivalents of the TCEP solution to the antibody solution.
-
Incubate the mixture at 37°C for 24 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.
-
After incubation, cool the solution to 4°C.
-
-
Drug-Linker Conjugation:
-
Prepare a solution of the this compound drug-linker in DMSO at a concentration of 16.6 mmol/L.
-
Add 15 molar equivalents of the drug-linker solution to the partially reduced INA01 antibody solution.
-
Allow the conjugation reaction to proceed at 4°C. The reaction time should be optimized and monitored.
-
-
Purification of the ADC:
-
Following the conjugation reaction, remove unreacted drug-linker and other small molecules using a desalting column equilibrated with PBS (pH 7.4).
-
Collect the eluate containing the purified INA03 ADC.
-
-
Characterization of the ADC:
-
Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation of the ADC using Size Exclusion Chromatography (SEC).
-
Visualizations
Signaling Pathway and Mechanism of Action of INA03
Caption: Mechanism of action for the INA03 antibody-drug conjugate.
Experimental Workflow for INA03 Synthesis
Caption: Experimental workflow for the synthesis of the INA03 ADC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. INA03: A Potent Transferrin-Competitive Antibody-Drug Conjugate against CD71 for Safer Acute Leukemia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. APN Linkers - ADC Linkers | AxisPharm [axispharm.com]
- 5. APN PEG | BroadPharm [broadpharm.com]
- 6. adcreview.com [adcreview.com]
- 7. benchchem.com [benchchem.com]
- 8. INA-03 demonstrates efficacy in preclinical models of triple-negative breast cancer | BioWorld [bioworld.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P548: PRELIMINARY RESULTS OF A PHASE 1, FIRST-IN-HUMAN STUDY OF INA03, AN ANTI-CD71 ANTIBODY-DRUG CONJUGATE IN PATIENTS WITH RELAPSED OR REFRACTORY (R/R) ACUTE LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Conjugation of Apn-peg5-VC-pab-mmae to an Antibody
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload, minimizing systemic toxicity while maximizing efficacy at the tumor site. The successful construction of a stable and effective ADC is critically dependent on the conjugation strategy, which involves the covalent linkage of the drug-payload to the antibody.
This document provides a detailed protocol for the conjugation of Apn-peg5-VC-pab-mmae to a monoclonal antibody. This advanced drug-linker features several key components:
-
Apn (3-arylpropiolonitrile): A thiol-reactive functional group that forms a highly stable covalent bond with cysteine residues on the antibody. Compared to traditional maleimide-based linkers, the Apn linkage offers superior stability in plasma, reducing premature drug release.
-
peg5 (Polyethylene Glycol, 5 units): A short PEG spacer that enhances the solubility and pharmacokinetic properties of the ADC.[1]
-
VC-pab (Valine-Citrulline-p-aminobenzylcarbamate): A cathepsin B-cleavable linker system. The valine-citrulline dipeptide is designed to be stable in systemic circulation but is efficiently cleaved by the lysosomal protease cathepsin B, which is often overexpressed in tumor cells. This ensures targeted release of the cytotoxic payload within the cancer cell.
-
MMAE (Monomethyl Auristatin E): A highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells.
The conjugation process involves the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups, followed by the covalent attachment of the this compound drug-linker. This method allows for the production of ADCs with a controlled drug-to-antibody ratio (DAR), a critical quality attribute that influences the efficacy and safety of the therapeutic.
Signaling Pathway of MMAE
Upon internalization of the ADC into the target cancer cell and subsequent cleavage of the VC-linker within the lysosome, the active MMAE payload is released into the cytoplasm. MMAE then exerts its cytotoxic effect by disrupting the microtubule dynamics essential for cell division.
Caption: Mechanism of action of MMAE following its release from the ADC within a target cancer cell.
Experimental Workflow
The overall process for the synthesis and characterization of the this compound ADC is outlined below. It begins with the preparation of the antibody, followed by a controlled reduction of its disulfide bonds. The reduced antibody is then conjugated with the drug-linker. Finally, the resulting ADC is purified and subjected to a series of analytical characterizations to ensure its quality and desired properties.
Caption: Overall workflow for the synthesis, purification, and characterization of the ADC.
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb): ≥95% purity, at a concentration of 5-10 mg/mL.
-
This compound drug-linker.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Borate Buffer: 50 mM sodium borate, 50 mM NaCl, 2 mM EDTA, pH 8.0.
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous.
-
L-Cysteine.
-
Desalting columns (e.g., Sephadex G-25).
-
Hydrophobic Interaction Chromatography (HIC) column.
-
Size Exclusion Chromatography (SEC) column.
-
LC-MS system.
-
UV-Vis Spectrophotometer.
Protocol 1: Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or other interfering substances, perform a buffer exchange into PBS, pH 7.4, using a desalting column or dialysis.[2]
-
Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL in PBS, pH 7.4.
-
Purity Check: Confirm the purity and integrity of the antibody using SEC-HPLC.
Protocol 2: Partial Reduction of the Antibody
The goal of this step is to reduce a subset of the interchain disulfide bonds to generate free thiol groups for conjugation. The extent of reduction will determine the final DAR.
-
Prepare TCEP Solution: Immediately before use, prepare a 10 mM stock solution of TCEP in deionized water.
-
Reduction Reaction:
-
In a reaction vessel, add the antibody solution.
-
Add Borate Buffer to the antibody solution.
-
Add a calculated molar excess of the TCEP solution to the antibody. A typical starting point is a 2.5 to 5-fold molar excess of TCEP per mole of antibody. This ratio should be optimized for each specific antibody to achieve the desired DAR.
-
Incubate the reaction mixture at 37°C for 60-90 minutes.
-
-
Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column pre-equilibrated with PBS, pH 7.4. This step is critical to prevent the reduction of the Apn-linker.
Protocol 3: Conjugation of this compound to the Reduced Antibody
-
Prepare Drug-Linker Solution: Dissolve the this compound in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction:
-
To the chilled, reduced antibody solution from Protocol 2, add the this compound stock solution. A typical starting point is a 1.5 to 2.0-fold molar excess of the drug-linker over the generated thiol groups.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.
-
Allow the conjugation reaction to proceed at room temperature (20-25°C) for 2-4 hours with gentle mixing, protected from light. The optimal reaction time may range up to 12 hours and should be determined empirically.[3]
-
-
Quenching the Reaction: Stop the reaction by adding a 10-fold molar excess of L-cysteine (relative to the drug-linker) to quench any unreacted Apn groups. Incubate for an additional 30 minutes at room temperature.
Protocol 4: Purification of the ADC
Purification is essential to remove unreacted drug-linker, quenching agent, and any potential aggregates.
-
Initial Desalting: Perform a buffer exchange using a desalting column into a suitable buffer for the next purification step (e.g., HIC equilibration buffer).
-
Chromatographic Purification:
-
Use Hydrophobic Interaction Chromatography (HIC) to separate the ADC species based on their DAR. Unconjugated antibody (DAR=0) will elute first, followed by ADCs with increasing DARs.
-
Alternatively, other chromatographic methods such as ion-exchange or mixed-mode chromatography can be employed depending on the specific properties of the ADC.[][5]
-
-
Final Buffer Exchange and Formulation: Pool the fractions containing the desired ADC species and perform a final buffer exchange into the formulation buffer (e.g., PBS, pH 7.4).
-
Sterile Filtration: Filter the final ADC product through a 0.22 µm sterile filter.
Characterization of the ADC
Thorough characterization of the purified ADC is crucial to ensure its quality, consistency, and desired therapeutic properties.
| Parameter | Analytical Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated per antibody and the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).[6] |
| Purity and Aggregation | Size Exclusion Chromatography (SEC-HPLC) | To assess the percentage of monomeric ADC and quantify any high molecular weight aggregates or fragments. |
| Concentration | UV-Vis Spectrophotometry (A280) | To determine the final concentration of the purified ADC. |
| Antigen Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
| In Vitro Cytotoxicity | Cell-based assays | To evaluate the potency of the ADC in killing target cancer cells. |
| Residual Free Drug-Linker | Reversed-Phase HPLC (RP-HPLC) | To quantify the amount of unconjugated drug-linker remaining in the final product. |
Conclusion
This application note provides a comprehensive protocol for the conjugation of the advanced drug-linker, this compound, to a monoclonal antibody. The use of 3-arylpropiolonitrile (Apn) chemistry offers a more stable linkage compared to traditional methods, potentially leading to improved in vivo performance of the ADC. The detailed experimental procedures for antibody reduction, conjugation, purification, and characterization are essential for the successful development of potent and well-defined antibody-drug conjugates for targeted cancer therapy. It is important to note that optimization of reaction conditions, such as the molar ratios of reagents and incubation times, may be necessary for each specific antibody to achieve the desired product characteristics.
References
- 1. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. 3-Arylpropiolonitriles - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of Apn-peg5-VC-pab-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to tumor cells.[1] The ADC, Apn-peg5-VC-pab-MMAE, is comprised of three key components: a tumor-specific antibody (Apn), a cytotoxic payload (monomethyl auristatin E or MMAE), and a chemical linker (peg5-valine-citrulline-p-aminobenzoyloxycarbonyl or peg5-VC-pab) that connects the drug to the antibody.[1] The intricate structure of ADCs necessitates comprehensive analytical characterization to ensure their safety, efficacy, and consistency.[1]
These application notes provide a detailed overview of the essential analytical methods for the characterization of this compound, covering the intact ADC, the naked antibody, and the linker-payload characteristics. The protocols outlined below are intended as a guide and may require optimization for specific laboratory instrumentation and reagents.
I. Characterization of Intact this compound
The characterization of the intact ADC is crucial for determining its critical quality attributes (CQAs), which include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the level of aggregation, and charge heterogeneity.[1][2]
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The DAR is a critical parameter that influences the ADC's efficacy and safety.[3][4] Several analytical techniques can be employed for DAR determination.[4]
HIC is a standard technique for determining the DAR and drug load distribution of cysteine-conjugated ADCs under non-denaturing conditions.[5][6][7] The method separates ADC species based on their hydrophobicity, which increases with the number of conjugated MMAE molecules.[8]
Experimental Protocol:
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR).
Reagents:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
This compound sample.
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Develop a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved.
-
Calculate the average DAR by determining the weighted average of the peak areas for each species.[]
Data Presentation:
Table 1: DAR Analysis of this compound by HIC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 (Unconjugated Ab) | 5.2 | 5.1 |
| DAR2 | 12.5 | 25.4 |
| DAR4 | 18.9 | 55.3 |
| DAR6 | 23.1 | 10.2 |
| DAR8 | 26.8 | 4.0 |
| Average DAR | 3.9 |
Workflow Diagram:
References
- 1. adcreview.com [adcreview.com]
- 2. lcms.cz [lcms.cz]
- 3. sciex.com [sciex.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Drug-to-Antibody Ratio (DAR) Calculation of Apn-peg5-VC-pab-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC is comprised of a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker connecting them. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it defines the average number of drug molecules conjugated to a single antibody. The DAR significantly influences the ADC's efficacy, safety, and pharmacokinetic profile. Therefore, accurate and robust analytical methods for DAR determination are paramount during ADC development and manufacturing.
This document provides detailed application notes and protocols for determining the DAR of an ADC composed of an anti-Aminopeptidase N (APN) antibody, a PEGylated linker (peg5), a cathepsin B-cleavable valine-citrulline p-aminobenzylcarbamate (VC-pab) linker, and the microtubule-inhibiting payload, monomethyl auristatin E (MMAE).
The ADC Analyte: Apn-peg5-VC-pab-MMAE
-
Antibody (Apn): A monoclonal antibody targeting Aminopeptidase N (APN), also known as CD13. APN is overexpressed on the surface of various tumor cells and tumor vasculature, making it an attractive target for cancer therapy.[1][2][3][4][5]
-
Linker (peg5-VC-pab): This linker system has three key components:
-
peg5: A five-unit polyethylene (B3416737) glycol spacer that can enhance solubility and improve pharmacokinetics.
-
VC (Valine-Citrulline): A dipeptide motif that is specifically cleaved by the lysosomal protease cathepsin B, which is upregulated in many tumor cells.[6][7][8] This ensures targeted payload release within the cancer cell.
-
pab (p-aminobenzylcarbamate): A self-immolative spacer that releases the unmodified payload upon cleavage of the VC motif.[7]
-
-
Payload (MMAE): Monomethyl auristatin E is a potent synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization.[9][10][11] Its high cytotoxicity makes it an effective cancer-killing agent when delivered specifically to tumor cells.
Signaling Pathway of APN/CD13 in Cancer
Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease that plays a role in various cellular processes, including proliferation, migration, and angiogenesis.[2][3] Its overexpression in cancer is associated with tumor progression and poor prognosis. The signaling pathways involving APN/CD13 are complex and can contribute to cancer cell survival and growth.
Caption: APN/CD13 signaling pathway in cancer cells.
Experimental Protocols for DAR Calculation
The average DAR and the distribution of different drug-loaded species are typically determined by chromatographic techniques that separate the ADC variants based on their hydrophobicity.
Method 1: Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method for characterizing cysteine-linked ADCs. It separates species with different numbers of conjugated drugs based on the increased hydrophobicity imparted by the drug-linker.[12][13][14][15] The unconjugated antibody (DAR 0) is the most hydrophilic and elutes first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.).
Experimental Workflow for HIC
Caption: Experimental workflow for DAR calculation using HIC.
Protocol:
-
Sample Preparation:
-
Dilute the this compound ADC sample to a final concentration of 1 mg/mL using Mobile Phase A.[16]
-
-
Chromatographic System:
-
Utilize an HPLC or UPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm).
-
-
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
-
Gradient Elution:
-
Set the column temperature to 25°C.
-
Use a flow rate of 0.8 mL/min.
-
A typical gradient would be:
-
0-3 min: 0% B
-
3-15 min: 0-100% B
-
15-18 min: 100% B
-
18-21 min: 0% B
-
-
-
Detection:
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis and DAR Calculation:
-
Integrate the peak areas for each species (DAR 0, DAR 2, DAR 4, etc.).
-
Calculate the weighted average DAR using the following formula:
DAR = Σ (Peak Area % of each species × Number of drugs for that species) / 100
For a cysteine-linked ADC, the number of drugs is typically an even number (0, 2, 4, 6, 8).
-
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides an orthogonal method for DAR determination and is particularly useful for analyzing ADCs after reduction of the interchain disulfide bonds.[12][13][17] This separates the light chains (LC) and heavy chains (HC) and their drug-conjugated forms.
Experimental Workflow for RP-HPLC
Caption: Experimental workflow for DAR calculation using RP-HPLC.
Protocol:
-
Sample Preparation (Reduction):
-
To 100 µg of the ADC sample (at 1 mg/mL), add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to ensure complete reduction of disulfide bonds.
-
-
Chromatographic System:
-
Utilize an HPLC or UPLC system with a reversed-phase column suitable for proteins (e.g., a C4 column, 2.1 x 50 mm, 1.7 µm).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Gradient Elution:
-
Set the column temperature to 80°C.
-
Use a flow rate of 0.4 mL/min.
-
A typical gradient would be:
-
0-2 min: 25% B
-
2-12 min: 25-50% B
-
12-14 min: 50-90% B
-
14-16 min: 90% B
-
16-18 min: 25% B
-
-
-
Detection:
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis and DAR Calculation:
-
Integrate the peak areas for the unconjugated light chain (LC), drug-conjugated light chain (LC-D), unconjugated heavy chain (HC), and drug-conjugated heavy chain species (HC-D1, HC-D2, etc.).
-
Calculate the weighted average DAR using the following formula:
DAR = [Σ(Area % of LC-Drug species × No. of Drugs) + Σ(Area % of HC-Drug species × No. of Drugs)] / [Σ(Area % of all LC species) + Σ(Area % of all HC species)] × 2
A simplified formula is often used: DAR = 2 × (Σ Weighted peak area of heavy chain + Σ Weighted peak area of light chain) / 100 .[18]
-
Data Presentation
Quantitative data from the chromatographic analyses should be summarized in clear, structured tables for easy comparison and reporting.
Table 1: Representative HIC Data for this compound
| Peak ID | Retention Time (min) | Relative Peak Area (%) | Drug Load | Weighted Area (%) |
| DAR 0 | 5.2 | 10.5 | 0 | 0.0 |
| DAR 2 | 8.1 | 25.3 | 2 | 50.6 |
| DAR 4 | 10.4 | 45.1 | 4 | 180.4 |
| DAR 6 | 12.3 | 16.8 | 6 | 100.8 |
| DAR 8 | 13.9 | 2.3 | 8 | 18.4 |
| Total | 100.0 | 350.2 | ||
| Average DAR | 3.50 |
Table 2: Representative RP-HPLC Data for Reduced this compound
| Peak ID | Retention Time (min) | Relative Peak Area (%) | Drug Load | Weighted Area (%) |
| Light Chain (LC) | 4.5 | 28.0 | 0 | 0.0 |
| Light Chain-Drug (LC-D1) | 6.2 | 22.0 | 1 | 22.0 |
| Heavy Chain (HC) | 8.9 | 10.0 | 0 | 0.0 |
| Heavy Chain-Drug (HC-D1) | 10.1 | 15.0 | 1 | 15.0 |
| Heavy Chain-Drug (HC-D2) | 11.3 | 20.0 | 2 | 40.0 |
| Heavy Chain-Drug (HC-D3) | 12.5 | 5.0 | 3 | 15.0 |
| Total | 100.0 | 92.0 | ||
| Average DAR | 3.68 |
Note: The data presented in these tables are for illustrative purposes only and will vary depending on the specific ADC batch and experimental conditions.
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the characterization and quality control of ADCs like this compound. Both Hydrophobic Interaction Chromatography and Reversed-Phase High-Performance Liquid Chromatography are powerful techniques for this purpose. The detailed protocols and data presentation formats provided in these application notes offer a robust framework for researchers, scientists, and drug development professionals to accurately assess the DAR of their ADC candidates, ensuring the development of safe and effective targeted cancer therapies.
References
- 1. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of the Ectopeptidase APN/CD13 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Aminopeptidase N (CD13) as a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwithnj.com [researchwithnj.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. herbmedpharmacol.com [herbmedpharmacol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 11. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 12. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. agilent.com [agilent.com]
Application Notes and Protocols for the Experimental Use of Apn-peg5-VC-pab-mmae in Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The antibody-drug conjugate (ADC) linker-payload, Apn-peg5-VC-pab-mmae, is a critical component of the investigational ADC, INA03. This ADC is currently under preclinical and clinical evaluation for the treatment of acute leukemia. INA03 targets the transferrin receptor (CD71), which is highly expressed on the surface of malignant hematopoietic cells. The this compound component facilitates the targeted delivery of the potent cytotoxic agent, monomethyl auristatin E (MMAE), to leukemia cells, leading to their destruction.
These application notes provide a comprehensive overview of the mechanism of action of this compound as part of the INA03 ADC, along with detailed protocols for its experimental use in leukemia research. The information is curated from preclinical studies to guide researchers in evaluating its efficacy and mechanism of action.
Mechanism of Action
The therapeutic action of INA03, incorporating the this compound linker-drug, is a multi-step process designed for selective cytotoxicity against CD71-expressing leukemia cells.[1][2][3]
-
Binding and Internalization: The monoclonal antibody component of INA03 specifically binds to the CD71 receptor on the surface of leukemia cells. This binding is competitive with the natural ligand, transferrin.[1][2] Upon binding, the INA03-CD71 complex is rapidly internalized into the cell via receptor-mediated endocytosis.[1][2][3]
-
Lysosomal Trafficking and Enzymatic Cleavage: The endocytic vesicle containing the ADC traffics to the lysosome. The acidic environment and the presence of lysosomal proteases, particularly Cathepsin B, are crucial for the next step.[1][2][3] The valine-citrulline (VC) dipeptide within the linker is specifically designed to be cleaved by Cathepsin B.[1][2][3]
-
Payload Release: Following the enzymatic cleavage of the VC linker, the para-aminobenzyl (PAB) spacer self-immolates, leading to the release of the active cytotoxic payload, MMAE, into the cytoplasm of the cancer cell.
-
Induction of Apoptosis: Free MMAE is a potent inhibitor of tubulin polymerization. By binding to tubulin, MMAE disrupts the microtubule dynamics within the cell, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis (programmed cell death).
The targeted delivery and controlled release of MMAE by the this compound linker system are designed to maximize the therapeutic window, enhancing anti-tumor efficacy while minimizing systemic toxicity.
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Apn-peg5-VC-pab-MMAE in Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Apn-peg5-VC-pab-MMAE, a novel antibody-drug conjugate (ADC) targeting the Apelin Receptor (APJ) for the treatment of solid tumors.
Introduction
This compound is an antibody-drug conjugate designed for targeted delivery of the potent cytotoxic agent Monomethyl Auristatin E (MMAE) to tumor cells overexpressing the Apelin Receptor (APJ). The ADC is composed of three key components:
-
Targeting Moiety (Apn): An Apelin-based component that specifically binds to the Apelin Receptor (APJ), which is overexpressed in various solid tumors and plays a crucial role in tumor angiogenesis, proliferation, and metastasis.[1][2][3][4][5][6]
-
Linker (peg5-VC-pab): A linker system comprising a polyethylene (B3416737) glycol (PEG) spacer (peg5) for improved pharmacokinetics, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a self-immolative p-aminobenzyl (PAB) spacer.[7][8] This linker is designed to be stable in systemic circulation and release the payload upon internalization into the target cancer cell.[7][8]
-
Payload (MMAE): Monomethyl auristatin E is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis of rapidly dividing cancer cells.[8][9]
Mechanism of Action
The therapeutic action of this compound is a multi-step process initiated by the specific binding of the Apelin-targeting moiety to the APJ receptor on the surface of tumor cells. This is followed by internalization of the ADC-receptor complex into the cell. Inside the cell, the complex is trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, lead to the cleavage of the valine-citrulline linker. This cleavage triggers the self-immolation of the PAB spacer, releasing the active MMAE payload into the cytoplasm. The liberated MMAE then binds to tubulin, disrupting the microtubule network, which is essential for mitotic spindle formation. This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, resulting in targeted tumor cell death.
Apelin/APJ Signaling Pathway in Cancer
The Apelin/APJ signaling pathway is implicated in several hallmarks of cancer.[1][2][5] Upon binding of Apelin to its G-protein coupled receptor, APJ, multiple downstream signaling cascades are activated, including the PI3K/Akt and ERK1/2 pathways. These pathways promote cell proliferation, survival, migration, and angiogenesis, contributing to tumor growth and metastasis.[3][4][5] Targeting this pathway with an ADC not only delivers a cytotoxic payload but may also interfere with these pro-tumorigenic signals.
Quantitative Data
Disclaimer: The following tables provide representative data from preclinical studies of vc-MMAE ADCs targeting other antigens. Specific quantitative data for this compound is not yet publicly available.
Table 1: In Vitro Cytotoxicity of Representative vc-MMAE ADCs
| Cell Line | Target Antigen | IC50 (ng/mL) |
| OVCAR-3x2.1 | Mesothelin | 10 |
| Capan-2 | Mesothelin | 25 |
| HPAC | Mesothelin | 50 |
| AsPC-1 | Mesothelin | >1000 |
| CFPAC-1 | Trop-2 | Subnanomolar range |
| MDA-MB-468 | Trop-2 | Subnanomolar range |
Table 2: In Vivo Efficacy of Representative vc-MMAE ADCs in Xenograft Models
| Xenograft Model | Target Antigen | ADC Dose (mg/kg) | Tumor Growth Inhibition (%) |
| OVCAR-3x2.1 | Mesothelin | 10 | Significant |
| Capan-2 | Mesothelin | 10 | Significant |
| HPAC | Mesothelin | 10 | Significant |
| CFPAC-1 | Trop-2 | 5 | 98.2 |
| MDA-MB-468 | Trop-2 | 5 | Complete Regression |
Table 3: Pharmacokinetic Parameters of a Representative vc-MMAE ADC in Mice
| Parameter | Value |
| Clearance (mL/day/kg) | 15.4 |
| Volume of Distribution (mL/kg) | 75.3 |
| Half-life (days) | 3.4 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the determination of the in vitro potency of this compound on APJ-positive and APJ-negative cancer cell lines.
Materials:
-
APJ-positive and APJ-negative cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of complete medium.[9][10]
-
Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]
-
ADC Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the ADC dilutions. Include untreated cells as a control.[11]
-
Incubation: Incubate the plates for 72-96 hours, a duration relevant for tubulin inhibitors.[10][11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[9][10][11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[11]
In Vivo Efficacy Study in a Solid Tumor Xenograft Model
This protocol describes the evaluation of the anti-tumor activity of this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
APJ-positive human cancer cell line
-
This compound
-
Vehicle control
-
Calipers
-
Analytical balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant 1-5 x 10^6 APJ-positive tumor cells in a suitable medium/matrigel mixture into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.[13]
-
ADC Administration: Administer this compound intravenously at predetermined doses and schedules. Include a vehicle control group.
-
Efficacy and Toxicity Assessment:
-
Measure tumor volumes and body weights 2-3 times weekly.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size, or at a specified time point.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry (IHC) to assess target expression and apoptosis markers.
-
Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.
Materials:
-
Healthy mice (e.g., CD-1 or as appropriate)
-
This compound
-
Anticoagulant (e.g., EDTA)
-
Microcentrifuge tubes
-
ELISA or LC-MS/MS equipment
Procedure:
-
ADC Administration: Administer a single intravenous (IV) dose of this compound to each mouse.[1]
-
Serial Blood Collection: Collect blood samples (approximately 20-50 µL) at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose) into tubes containing an anticoagulant.[1]
-
Plasma Preparation: Process the blood by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.[1]
-
Bioanalysis:
-
Total Antibody: Quantify the concentration of the total antibody component of the ADC using an enzyme-linked immunosorbent assay (ELISA).
-
Conjugated ADC and Free MMAE: Quantify the concentration of the intact ADC and the released MMAE payload using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Study Progression of Apelin/APJ Signaling and Apela in Different Types of Cancer [frontiersin.org]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. mdpi.com [mdpi.com]
- 6. Roles of apelin/APJ system in cancer: Biomarker, predictor, and emerging therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Therapeutic efficacy of a novel humanized antibody-drug conjugate recognizing plexin-semaphorin-integrin domain in the RON receptor for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Application of Apn-peg5-VC-pab-mmae in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of monoclonal antibodies with the high potency of cytotoxic agents. This powerful combination allows for the selective delivery of toxins to tumor cells, thereby increasing the therapeutic window and reducing systemic toxicity. The design of an ADC is modular, consisting of a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them. The properties of each component are critical to the overall efficacy and safety of the ADC.
This document provides detailed application notes and protocols for the use of Apn-peg5-VC-pab-mmae , a sophisticated drug-linker system designed for the development of next-generation ADCs. This system comprises several key components, each with a specific function:
-
Apn (3-Arylpropiolonitrile): A reactive group that enables site-specific conjugation to cysteine residues on the monoclonal antibody. This allows for the generation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for consistent efficacy and a predictable safety profile.
-
peg5 (5-unit Polyethylene Glycol): A hydrophilic spacer that improves the solubility and pharmacokinetic properties of the ADC. PEGylation can reduce aggregation, decrease immunogenicity, and prolong the circulation half-life of the conjugate.
-
VC (Valine-Citrulline): A dipeptide linker that is specifically cleaved by cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment. This ensures that the cytotoxic payload is released preferentially within the target cancer cells.
-
pab (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the unmodified cytotoxic payload.
-
mmae (Monomethyl Auristatin E): A highly potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis. Its cell-permeable nature also allows for a "bystander effect," where it can kill neighboring antigen-negative tumor cells.
The this compound drug-linker has been successfully utilized in the development of INA03, an anti-CD71 ADC for the treatment of acute leukemia.[1][2][3] This document will provide a comprehensive overview of its application, including quantitative data, detailed experimental protocols, and visual diagrams to guide researchers in the development of novel ADCs.
Data Presentation
The following tables summarize the key quantitative data for ADCs developed using a vc-MMAE linker system, with a focus on the performance of INA03 where data is available.
| Cell Line | Cancer Type | INA03 IC50 (ng/mL) | Reference |
| Hematological Malignancies | |||
| K-562 | Chronic Myeloid Leukemia (CML) | 0.13 | [1] |
| KU812 | Chronic Myeloid Leukemia (CML) | 0.16 | [1] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 0.31 | [1] |
| MV4-11 | Acute Myeloid Leukemia (AML) | 0.18 | [1] |
| NB4 | Acute Promyelocytic Leukemia (APL) | 0.14 | [1] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 0.23 | [1] |
| U-937 | Acute Myeloid Leukemia (AML) | 0.19 | [1] |
| JURKAT | Acute T-cell Leukemia (ALL) | 0.22 | [1] |
| MOLT-4 | Acute T-cell Leukemia (ALL) | 0.15 | [1] |
| MT-2 | Adult T-cell Leukemia/Lymphoma | 0.16 | [1] |
| DAUDI | Burkitt's Lymphoma | 0.14 | [1] |
| RAMOS | Burkitt's Lymphoma | 0.20 | [1] |
| JEKO-1 | Mantle Cell Lymphoma | 0.21 | [1] |
| MEC-1 | Chronic Lymphocytic Leukemia (CLL) | 0.17 | [1] |
Table 1: In Vitro Cytotoxicity of INA03 (this compound based ADC) in Hematological Cancer Cell Lines.
| Parameter | Value | Comments |
| In Vivo Efficacy | Data from acute leukemia mouse models treated with INA03. | |
| Tumor Burden | Significantly reduced | Intravenous treatment led to a marked decrease in tumor volume compared to conventional chemotherapies.[1][2][3] |
| Survival | Increased | Mouse survival was significantly prolonged in INA03-treated groups.[1][2][3] |
| Safety and Toxicity | Data from a Phase 1/2 trial of INA03 in patients with relapsed or refractory acute leukemias. | |
| Maximum Tolerated Dose (MTD) | Not reached at 2 mg/kg | INA03 was well-tolerated up to the highest dose tested. |
| Dose-Limiting Toxicities (DLT) | No DLTs observed up to 2 mg/kg | The ADC demonstrated a favorable safety profile. |
| Adverse Events | Transient decrease in reticulocytes | A transient and manageable decrease in reticulocyte and erythroblast counts was observed at doses of 0.5 mg/kg and above. |
| Pharmacokinetics | General characteristics for vc-MMAE ADCs. | |
| MMAE Pharmacokinetics | Dose-proportional | The exposure to the cytotoxic payload increases proportionally with the ADC dose. |
| ADC Half-life | 3 to 20 days | The antibody component contributes to a long circulation time.[4] |
| Clearance | Biphasic | Typically shows an initial rapid clearance followed by a slower elimination phase. |
| Volume of Distribution | Close to plasma volume | Indicates that the ADC is primarily distributed in the bloodstream.[4] |
Table 2: In Vivo Efficacy, Safety, and Pharmacokinetic Profile of an this compound based ADC (INA03).
Experimental Protocols
I. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of an this compound ADC in cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., K-562 for CD71-positive leukemia)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC and isotype control ADC
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare a serial dilution of the ADC and isotype control in complete medium. A typical concentration range would be from 0.01 ng/mL to 1000 ng/mL.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control. Include wells with medium only as a blank control and untreated cells as a negative control.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate overnight at 37°C in the dark.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
II. In Vitro Bystander Effect Assay
This protocol assesses the ability of the released MMAE to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines. The Ag- cell line should be sensitive to MMAE.
-
Complete cell culture medium
-
This compound ADC and isotype control ADC
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Conditioned Medium Preparation:
-
Seed Ag+ cells in a culture flask and allow them to adhere.
-
Treat the cells with a high concentration of the ADC (e.g., 10x IC50) for 48-72 hours.
-
Collect the culture supernatant (conditioned medium) and centrifuge to remove any detached cells.
-
-
Bystander Killing Assessment:
-
Seed Ag- cells in a 96-well plate at a density of 5,000 cells/well.
-
After 24 hours, replace the medium with the conditioned medium from the ADC-treated Ag+ cells. Include controls with conditioned medium from untreated Ag+ cells and fresh medium with and without the ADC.
-
Incubate for 72 hours.
-
-
Data Analysis:
-
Assess the viability of the Ag- cells using a cell viability assay.
-
A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells indicates a bystander effect.
-
III. In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an this compound ADC in a mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Tumor cells (e.g., HL-60 for a leukemia model)
-
Matrigel (optional, for solid tumor models)
-
This compound ADC, isotype control ADC, and vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Tumor Implantation:
-
For a solid tumor model, subcutaneously inject 1-5 million tumor cells mixed with Matrigel into the flank of each mouse.
-
For a disseminated leukemia model, intravenously inject the tumor cells.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth (for solid tumors) or disease progression (for leukemia models).
-
When tumors reach a palpable size (e.g., 100-200 mm³) or when signs of disease are evident, randomize the mice into treatment groups (typically 5-10 mice per group).
-
-
ADC Administration:
-
Administer the ADC, isotype control, or vehicle via intravenous injection. The dosing regimen will depend on the specific ADC and tumor model (e.g., a single dose or multiple doses over several weeks). A typical dose might range from 1 to 10 mg/kg.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers twice a week and monitor the body weight of the mice as an indicator of toxicity.
-
The primary endpoints are typically tumor growth inhibition and overall survival.
-
Euthanize mice when tumors reach a predetermined maximum size or if they show signs of excessive toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Perform statistical analysis to compare the tumor growth between the different groups.
-
Generate Kaplan-Meier survival curves and perform statistical analysis to compare survival between groups.
-
IV. Pharmacokinetic Analysis
This protocol provides a general framework for assessing the pharmacokinetic properties of an this compound ADC.
Materials:
-
Mice or other suitable animal model
-
This compound ADC
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
ELISA and LC-MS/MS instrumentation
Procedure:
-
ADC Administration and Sample Collection:
-
Administer a single intravenous dose of the ADC to the animals.
-
Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks, 3 weeks).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Quantification of Intact ADC and Total Antibody:
-
Use an ELISA-based method to quantify the concentration of the intact ADC (antibody conjugated to the drug-linker) and the total antibody (conjugated and unconjugated) in the plasma samples.
-
-
Quantification of Released MMAE:
-
Data Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to analyze the concentration-time data for each analyte.
-
Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), area under the curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
Mandatory Visualization
Caption: Mechanism of action of an this compound ADC.
Caption: Preclinical evaluation workflow for an this compound ADC.
References
- 1. Item - Supplementary Table 3 from INA03: A Potent Transferrin-Competitive AntibodyâDrug Conjugate against CD71 for Safer Acute Leukemia Treatment - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 2. INA03: A Potent Transferrin-Competitive Antibody-Drug Conjugate against CD71 for Safer Acute Leukemia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. qps.com [qps.com]
- 6. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Apn-peg5-VC-pab-mmae Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the conjugation of Apn-peg5-VC-pab-mmae to antibodies, thereby improving the efficiency and consistency of their antibody-drug conjugate (ADC) production.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a drug-linker conjugate used in the development of targeted therapies. It consists of:
-
Apn: Apelin, a targeting ligand for the apelin receptor (APLNR), which is overexpressed in various cancers.[1][2][3] This component guides the conjugate to the target cells.
-
peg5: A five-unit polyethylene (B3416737) glycol spacer. This hydrophilic linker can improve the solubility, stability, and pharmacokinetic properties of the resulting ADC.[4][5][6]
-
VC-pab: A cleavable linker system composed of valine-citrulline (VC) and a p-aminobenzoyloxycarbonyl (pab) self-immolative spacer.[7][][9] The VC dipeptide is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant inside cancer cells.[9][]
-
mmae: Monomethyl auristatin E, a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[][11][12]
Q2: What is the most common cause of low conjugation efficiency?
Low conjugation efficiency, often resulting in a low drug-to-antibody ratio (DAR), can stem from several factors. The most common issues are related to the antibody, reagents, and reaction conditions.[][13] Key areas to investigate include:
-
Antibody-Related Issues:
-
Insufficient Reduction of Disulfide Bonds: This results in fewer available free sulfhydryl groups for the maleimide (B117702) group of the linker to react with.[13]
-
Antibody Purity and Concentration: The presence of protein impurities (e.g., BSA) or a low antibody concentration (< 0.5 mg/mL) can interfere with the reaction. A purity of over 95% is recommended.[13]
-
Re-oxidation of Sulfhydryl Groups: Free thiols are susceptible to re-oxidation, especially in the presence of oxygen.[13]
-
-
Reagent and Buffer Problems:
-
Hydrolysis of the Maleimide Group: The maleimide group on the linker is susceptible to hydrolysis at pH values above 7.5, rendering it inactive for conjugation.[13]
-
Competing Moieties in Buffers: Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) will compete with the intended reaction.[13]
-
-
Suboptimal Reaction Conditions:
-
Incorrect pH, temperature, or reaction time can lead to incomplete conjugation.[]
-
Q3: My final ADC product shows high levels of aggregation. What is the cause?
Aggregation in ADCs is a common issue, often caused by the increased hydrophobicity of the drug-linker conjugate.[13] Several factors can contribute to this:
-
High Drug-to-Antibody Ratio (DAR): Higher drug loading increases the overall hydrophobicity of the ADC, which can promote aggregation.[13] An optimal DAR is typically between 2 and 4.[]
-
Hydrophobic Nature of the Drug-Linker: MMAE and parts of the linker are hydrophobic, and their attachment to the antibody surface can lead to aggregation.[13] The PEG5 spacer is included to help mitigate this.[4][6]
-
Improper Buffer Conditions: The choice of buffer and the presence of certain excipients can influence ADC stability and aggregation.[13]
-
Over-reduction of the Antibody: Extensive reduction of disulfide bonds can lead to antibody unfolding and subsequent aggregation.[13]
Q4: How do I confirm that my antibody has been successfully reduced?
Proper reduction of the antibody's interchain disulfide bonds is a critical first step. You can verify the presence of free sulfhydryl (-SH) groups using Ellman's reagent (DTNB). This assay provides a quantitative measure of the number of free thiols per antibody, allowing you to confirm that the reduction step has been effective before proceeding with conjugation.[13]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
If you are observing a lower than expected DAR, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action |
| Incomplete Antibody Reduction | Optimize the concentration of the reducing agent (e.g., TCEP or DTT), the incubation temperature, and the incubation time.[7][13] Verify the number of free thiols per antibody using Ellman's assay before conjugation.[13] |
| Re-oxidation of Thiol Groups | Work with degassed buffers to minimize oxygen exposure. After reduction, proceed to the conjugation step as quickly as possible. |
| Insufficient Molar Excess of Drug-Linker | Increase the molar ratio of the this compound linker to the antibody. Empirical testing is often necessary to determine the optimal ratio for your specific antibody and desired DAR.[13] |
| Hydrolysis of Maleimide Group | Ensure the pH of the reaction buffer is maintained between 6.5 and 7.5.[13] Prepare the drug-linker solution immediately before use. |
| Low Antibody Concentration | For efficient conjugation, it is recommended to have an antibody concentration of at least 0.5 mg/mL.[13] If your antibody is too dilute, consider using an antibody concentration kit. |
| Presence of Competing Substances | Ensure that the antibody buffer does not contain primary amines (like Tris) or other thiol-containing reagents. Perform a buffer exchange into a suitable conjugation buffer (e.g., PBS) if necessary.[7][13] |
Issue 2: High Levels of Aggregation in Final Product
If your final ADC product is showing significant aggregation, use the following guide to troubleshoot:
| Potential Cause | Troubleshooting Action |
| High DAR | Reduce the molar excess of the drug-linker during the conjugation reaction to target a lower DAR (ideally 2-4).[][13] |
| Over-reduction of Antibody | Decrease the concentration of the reducing agent or shorten the reduction incubation time to avoid excessive unfolding of the antibody.[13] |
| Improper Buffer Conditions | Screen different buffer formulations for the final ADC product. The inclusion of excipients like polysorbate or sucrose (B13894) can sometimes improve stability.[13] |
| Slow Removal of Unreacted Drug-Linker | Purify the ADC immediately after the conjugation reaction is complete to remove excess hydrophobic drug-linker, which can contribute to aggregation.[7] |
| Suboptimal pH | Ensure the pH of the final formulation buffer is one where the antibody is most stable. |
Experimental Protocols
Protocol: Conjugation of this compound to a Monoclonal Antibody
This protocol is a general guideline for conjugating a maleimide-activated this compound to an IgG antibody via partial reduction of interchain disulfide bonds. Optimization may be required for specific antibodies.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of primary amines.
-
This compound (with a maleimide group).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Reaction Buffer: Degassed PBS, pH 7.2-7.4.
-
Quenching Reagent: N-acetylcysteine.
-
Solvent: Anhydrous DMSO.
-
Purification: Desalting columns (e.g., Sephadex G-25) or Size Exclusion Chromatography (SEC).
Methodology:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to move the antibody into the reaction buffer.
-
Adjust the antibody concentration to 5-10 mg/mL.[7]
-
-
Partial Reduction of Antibody:
-
Drug-Linker Preparation:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).[7]
-
-
Conjugation Reaction:
-
Add a slight molar excess (e.g., 1.2 to 1.5-fold over the TCEP used) of the dissolved drug-linker to the reduced antibody solution.[7]
-
Ensure the final concentration of DMSO in the reaction mixture is kept below 10% (v/v) to avoid antibody denaturation.[7]
-
Allow the conjugation to proceed at room temperature for 1 hour with gentle mixing. Protect the reaction from light.[7][13]
-
-
Quenching:
-
To stop the reaction, add a thiol-containing reagent like N-acetylcysteine to quench any unreacted maleimide groups.[13]
-
-
Purification of the ADC:
-
Following the conjugation reaction, remove the unreacted drug-linker and other small molecules using a desalting column or SEC equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[7]
-
Collect the eluate containing the purified ADC.
-
-
Characterization:
Visualizations
Caption: A flowchart of the key steps in the ADC conjugation process.
Caption: The mechanism of action for an Apelin-targeted ADC.
References
- 1. The role of apelin in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Small Molecule Analogs for Advancing Apelin Receptor Antagonism with Enhanced Plasma and Microsomal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the apelin/apelin receptor axis decreases cholangiocarcinoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]
- 7. benchchem.com [benchchem.com]
- 9. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Apn-PEG5-VC-PAB-MMAE
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Apn-PEG5-VC-PAB-MMAE, a peptide-drug conjugate (PDC).
Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of this compound.
Issue 1: Low Yield During Synthesis of the VC-PAB-MMAE Core
Low yields in the synthesis of the core peptide-drug linker are a common challenge. The following table outlines potential causes and recommended troubleshooting actions.
| Potential Cause | Troubleshooting Action |
| Incomplete peptide coupling | Ensure complete activation of the carboxylic acid. Use fresh, anhydrous coupling reagents like HATU or HBTU. Consider double coupling for sterically hindered amino acids.[1] Monitor reaction completion with a qualitative test like the Kaiser test.[1] |
| Racemization of amino acids | Use racemization-suppressing additives such as HOBt or OxymaPure®.[1] Maintain low reaction temperatures and carefully select a non-nucleophilic base like DIPEA.[1] |
| Side reactions | Employ appropriate protecting groups for reactive side chains to maintain their integrity.[1] For instance, the hydroxyl group of the norephedrine (B3415761) moiety in MMAE should be protected to prevent acylation.[1] |
| Poor solubility of the growing peptide chain | Switch to a more suitable solvent like DMF or NMP to prevent incomplete reactions due to insolubility.[2] |
Issue 2: Inefficient PEGylation and Linker Conjugation
The introduction of the PEG linker and its subsequent conjugation can be inefficient. Here are some common problems and solutions.
| Potential Cause | Troubleshooting Action |
| Low PEGylation efficiency | Optimize reaction conditions such as pH, temperature, and reaction time. For amine-targeted PEGylation, a pH around 8 is often optimal.[3] Ensure the chosen PEGylating reagent is reactive under the selected conditions. |
| Steric hindrance from the PEG chain | A very long PEG chain can sterically hinder the reactive group's access to the conjugation site.[4] Consider a shorter PEG linker if conjugation efficiency is low. |
| Instability of the linker-payload | The linker-payload construct may be unstable under the conjugation or purification conditions, leading to premature cleavage.[4] Ensure that the pH and temperature are within the stability range of the linker. |
| Poor solubility of the linker-payload | Even with a PEG linker, a highly hydrophobic payload can have limited solubility in aqueous buffers.[4] Increase the length of the PEG chain to improve hydrophilicity and solubility.[4] |
Issue 3: Low Drug-to-Peptide Ratio (DPR) or Heterogeneity in the Final Conjugate
Achieving a desired and homogenous drug-to-peptide ratio is crucial for the efficacy and safety of the final product.
| Potential Cause | Troubleshooting Action |
| Incomplete conjugation reaction | Increase the molar excess of the drug-linker to the peptide.[5] Optimize the reaction time and temperature to drive the reaction to completion. |
| Premature cleavage of the payload | Ensure the stability of the linker under the reaction and purification conditions to prevent premature drug release.[4] |
| Formation of aggregates | High drug loading can increase hydrophobicity and lead to aggregation.[5] The hydrophobicity of the PAB moiety can also contribute to this.[6] Optimize the drug-to-peptide ratio and consider using a more hydrophilic linker if aggregation is a persistent issue. |
| Inefficient purification | The heterogeneity of the crude reaction mixture makes purification challenging.[4] Optimize the purification method (e.g., HPLC gradient) to improve the resolution and separation of different species.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of the MMAE peptide core?
A1: The most common side reactions include racemization of chiral centers, incomplete coupling leading to deletion peptides, and unwanted reactions on the amino acid side chains.[1]
Q2: How can I minimize racemization during MMAE synthesis?
A2: To minimize racemization, it is crucial to use coupling reagents known to suppress this side reaction, such as those combined with HOBt or OxymaPure®.[1] Additionally, maintaining low reaction temperatures and using sterically hindered non-nucleophilic bases like DIPEA are effective strategies.[1]
Q3: What is the optimal pH for maleimide-thiol conjugation?
A3: The optimal pH for the reaction between a maleimide (B117702) and a thiol group is between 6.5 and 7.5.[5] Deviating from this range can lead to side reactions like maleimide hydrolysis or reaction with primary amines at higher pH values.[5]
Q4: My final this compound conjugate is showing high levels of aggregation. What could be the cause?
A4: Aggregation is often caused by the increased hydrophobicity of the drug-linker conjugate.[5] A high drug-to-peptide ratio can significantly contribute to this. The hydrophobic nature of the PAB spacer can also be a factor.[5][6]
Q5: How does the length of the PEG linker affect the synthesis?
A5: The length of the PEG linker has a dual effect. Longer PEG chains generally improve the hydrophilicity and solubility of the conjugate, which can reduce aggregation and potentially increase yield.[4] However, a very long PEG chain can cause steric hindrance, which may lower the conjugation efficiency.[4]
Experimental Protocols & Methodologies
A generalized experimental workflow for the synthesis of a peptide-drug conjugate like this compound involves several key stages.
Synthesis of the Drug-Linker: PEG5-VC-PAB-MMAE
This process typically involves the initial synthesis of the Val-Cit-PAB moiety, followed by conjugation to MMAE, and subsequent PEGylation.
-
Solid-Phase Peptide Synthesis (SPPS) of Val-Cit-PAB:
-
The dipeptide linker is assembled on a solid support resin.
-
Standard Fmoc-based peptide synthesis protocols are generally employed.
-
The p-aminobenzyl alcohol (PAB) self-immolative spacer is then coupled to the N-terminus of the dipeptide.
-
The linker is cleaved from the resin using a cleavage cocktail (e.g., TFA-based).
-
-
Conjugation to MMAE:
-
The purified linker is dissolved in an anhydrous organic solvent like DMF.
-
MMAE is added, along with coupling reagents, and the reaction is stirred at room temperature.
-
The progress of the reaction is monitored by HPLC.
-
The resulting Fmoc-VC-PAB-MMAE is purified by semi-preparative HPLC and lyophilized.[7]
-
-
PEGylation:
-
The Fmoc protecting group is removed from the linker-drug conjugate.
-
An activated PEG5 derivative (e.g., PEG5-NHS ester) is then reacted with the free amine to introduce the PEG linker.
-
The reaction conditions (pH, temperature, stoichiometry) are optimized to achieve the desired PEGylation.
-
Final Conjugation to the Targeting Peptide (Apn)
The final step is the conjugation of the drug-linker to the targeting peptide. The specific chemistry will depend on the available reactive groups on the peptide.
-
Peptide Preparation:
-
The targeting peptide (Apn) is synthesized, purified, and characterized.
-
If a specific conjugation site is desired (e.g., a cysteine residue for thiol-maleimide chemistry), this is incorporated during peptide synthesis.
-
-
Conjugation Reaction:
-
The peptide is dissolved in a suitable reaction buffer.
-
The activated PEG5-VC-PAB-MMAE is added to the peptide solution.
-
The reaction is incubated at a controlled temperature for a set period.
-
-
Purification and Characterization:
-
The final this compound conjugate is purified, typically using reverse-phase HPLC or size-exclusion chromatography.
-
The purified conjugate is characterized by mass spectrometry to confirm its identity and by HPLC to assess its purity and drug-to-peptide ratio.
-
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low synthesis yield.
General Synthesis Pathway for this compound
Caption: General synthesis pathway of the peptide-drug conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Technical Support Center: Optimizing Apn-peg5-VC-pab-mmae Dosage In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Apn-peg5-VC-pab-mmae. The information is tailored to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a drug-linker conjugate used in the creation of antibody-drug conjugates (ADCs).[1][2] It is a component of the ADC INA03, which is a transferrin-competitive antibody-drug conjugate targeting the CD71 receptor.[1][2]
The components of this compound are:
-
Apn (Aminopropionyl): A component of the linker system.
-
PEG5: A five-unit polyethylene (B3416737) glycol spacer, which can improve the solubility and pharmacokinetic profile of the ADC.
-
VC-PAB (Valine-Citrulline-p-aminobenzylcarbamate): A protease-cleavable linker. The valine-citrulline dipeptide is designed to be stable in the bloodstream but is cleaved by lysosomal proteases (like Cathepsin B) that are abundant inside tumor cells.[3]
-
MMAE (Monomethyl Auristatin E): A potent antimitotic agent. Once released from the antibody, MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis of cancer cells.[4]
The mechanism of action for an ADC utilizing this drug-linker is as follows:
-
The antibody portion of the ADC binds to a specific antigen on the surface of a cancer cell.
-
The ADC-antigen complex is internalized by the cell, typically via endocytosis.[5]
-
The complex is trafficked to the lysosome, an acidic organelle containing various enzymes.[5]
-
Inside the lysosome, proteases cleave the valine-citrulline linker, releasing the MMAE payload.[3]
-
The released MMAE enters the cytoplasm and binds to tubulin, inhibiting its polymerization and leading to cell death.[4]
Q2: What are typical starting doses for in vivo studies with MMAE-based ADCs?
Starting doses for in vivo preclinical studies can vary widely based on the target antigen, tumor model, and the specific antibody used. However, for ADCs utilizing a VC-MMAE linker-payload, a general range can be inferred from published studies.
| Animal Model | Typical Dose Range (Single Dose) | Dosing Schedule Examples | Reference(s) |
| Mouse (Xenograft) | 0.5 - 10 mg/kg | Single dose, once weekly, or every 3 days | [6][7] |
| Rat (Toxicity) | Up to 60 mg/kg (tolerated dose) | Single dose | [8] |
| Cynomolgus Monkey (Toxicity) | Up to 25 mg/kg (tolerated dose) | Single dose | [8] |
Note: These are general ranges. It is crucial to perform a dose-ranging study to determine the optimal therapeutic window (maximum efficacy with acceptable toxicity) for your specific ADC and model system.
Q3: What are the common dose-limiting toxicities (DLTs) associated with MMAE-based ADCs?
The toxicities of MMAE-based ADCs are primarily driven by the cytotoxic payload affecting healthy, rapidly dividing cells. Common DLTs observed in preclinical and clinical studies include:
-
Neutropenia: A reduction in neutrophils, which can increase the risk of infection. This is a consistent toxicity seen with MMAE-containing ADCs.[4][9]
-
Thrombocytopenia: A decrease in platelet count.[9]
-
Peripheral Neuropathy: Damage to peripheral nerves, which is a known side effect of microtubule inhibitors like MMAE.[9]
-
Anemia: A decrease in red blood cells.[10]
-
Hepatotoxicity: Liver damage, indicated by elevated liver enzymes.[11]
Troubleshooting Guide
Problem 1: Lack of Efficacy in Xenograft Model
| Possible Cause | Troubleshooting Steps |
| Low Target Antigen Expression | - Confirm antigen expression levels in your tumor model using immunohistochemistry (IHC) or flow cytometry.- If expression is low or heterogeneous, consider a different tumor model or an ADC targeting a more abundant antigen. |
| Poor ADC Stability/Premature Drug Release | - Evaluate the in vivo stability of your ADC by measuring the drug-to-antibody ratio (DAR) in plasma over time using techniques like ELISA or mass spectrometry.- Premature cleavage of the VC linker can occur, especially in rodent models, leading to reduced delivery of the payload to the tumor.[3] |
| Inefficient Intracellular Release of MMAE | - Ensure the linker is cleavable in the target cells. The VC linker is cleaved by lysosomal proteases like cathepsin B.[3] |
| Drug Resistance | - Tumor cells may develop resistance to MMAE, for example, through the upregulation of drug efflux pumps.- Assess the expression of resistance-associated proteins in your tumor model. |
| Suboptimal Dosing | - The administered dose may be too low. Perform a dose-escalation study to find the maximum tolerated dose (MTD) and optimal efficacious dose.- Consider alternative dosing schedules (e.g., more frequent dosing at a lower concentration). |
| High ADC Clearance | - ADCs with a high drug-to-antibody ratio (DAR) can have faster systemic clearance.[12]- Characterize the pharmacokinetics (PK) of your ADC to understand its half-life and exposure. |
Problem 2: Excessive Toxicity Observed in Animal Models
| Possible Cause | Troubleshooting Steps |
| Dose is Too High | - Reduce the dose. The goal is to find a balance between efficacy and toxicity (the therapeutic window).- A maximum tolerated dose (MTD) study should be conducted. |
| "On-Target, Off-Tumor" Toxicity | - The target antigen may be expressed on healthy tissues, leading to ADC binding and toxicity in those organs.- Evaluate target expression in normal tissues of your animal model. |
| Premature Payload Release | - Instability of the linker in circulation can lead to the systemic release of free MMAE, causing toxicity to healthy, rapidly dividing cells (e.g., bone marrow).[4]- Assess ADC stability in plasma as described above. |
| High Drug-to-Antibody Ratio (DAR) | - ADCs with higher DARs are often more toxic and have a narrower therapeutic index.[12]- If possible, test ADCs with different average DARs to find the optimal balance. |
| Hydrophobicity and Aggregation | - Highly hydrophobic ADCs can be prone to aggregation and rapid clearance by the reticuloendothelial system, potentially leading to off-target toxicity.- The PEG5 spacer in this compound is designed to mitigate this. Ensure proper formulation to avoid aggregation.[10] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of an this compound based ADC.
-
Cell Culture and Implantation:
-
Culture a human cancer cell line with confirmed expression of the target antigen.
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in a suitable medium (e.g., PBS or a mix with Matrigel) at a concentration of 2-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD/SCID or BALB/c nude).
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (typically 5-10 mice per group).
-
-
Dosing and Monitoring:
-
Prepare the ADC, vehicle control, and any isotype control ADCs at the desired concentrations.
-
Administer the treatment intravenously (i.v.) via the tail vein according to the planned dosing schedule (e.g., single dose, or once weekly for 3 weeks).
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the overall health of the mice daily for signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a maximum allowed size, or at a pre-defined time point.
-
Euthanize mice and excise tumors for weight measurement and further analysis (e.g., IHC, PK/PD).
-
Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 聚乙二醇5-VC-PAB-MMAE | this compound | 药物-连接子偶联物 | 美国InvivoChem [invivochem.cn]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of potent antibody drug conjugates against ICAM1+ cancer cells in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Apn-peg5-VC-pab-mmae Instability in Plasma
Welcome to the technical support center for Apn-peg5-VC-pab-mmae. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the in-vitro and in-vivo stability of this antibody-drug conjugate (ADC) in plasma.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of an ADC containing a valine-citrulline (VC) linker in plasma?
A1: The valine-citrulline linker is designed to be stable in systemic circulation (human plasma) and cleaved by intracellular enzymes, such as Cathepsin B, which are often overexpressed in tumor cells.[][2][3] This selective cleavage at the target site minimizes off-target toxicity. However, stability can vary significantly across different species.
Q2: Why is there a notable difference in the stability of VC-PAB-MMAE ADCs between human/primate plasma and rodent plasma?
A2: VC-PAB linkers show high stability in human and non-human primate plasma. In contrast, they are known to be unstable in rodent (mouse and rat) plasma. This is due to the presence of a specific rodent carboxylesterase, CES1c, which can prematurely cleave the linker, leading to off-target release of the MMAE payload.
Q3: What is the role of the PEG5 spacer in the this compound construct?
A3: The polyethylene (B3416737) glycol (PEG) spacer is incorporated to improve the physicochemical properties of the ADC.[][4] Hydrophobic payloads like MMAE can lead to aggregation, especially at higher drug-to-antibody ratios (DARs). The hydrophilic PEG spacer helps to increase solubility, reduce aggregation, and can improve the pharmacokinetic profile of the ADC.[5][6]
Q4: Can the "Apn" component (targeting moiety) influence the plasma stability of the ADC?
A4: Yes, the targeting moiety, even when conjugated to the same linker-drug, can impact the overall stability of the ADC. Different antibodies or protein scaffolds can lead to variations in aggregation propensity and plasma stability. Therefore, stability screening is crucial even when only the targeting component is changed in an ADC design.
Troubleshooting Guides
This section provides guidance on specific issues you may encounter during your experiments.
Issue 1: High Levels of Prematurely Released MMAE in Plasma Stability Assay
Question: I am observing a high concentration of free MMAE in my in-vitro plasma stability assay, especially when using mouse plasma. What could be the cause and how can I address this?
Answer:
This is a common observation for ADCs with VC-PAB linkers.
Primary Cause:
-
Species-Specific Enzymatic Cleavage: Mouse and rat plasma contain carboxylesterase 1c (CES1c), which is known to cleave the VC-PAB linker, leading to premature payload release. This enzymatic activity is significantly lower or absent in human and primate plasma.
Troubleshooting Steps & Recommendations:
-
Confirm Species Origin: Double-check the species of the plasma used in your assay. The instability is expected in rodent plasma.
-
Use Human or Primate Plasma: For assessing the clinical potential and stability in humans, it is crucial to use human or cynomolgus monkey plasma for your in-vitro stability studies.
-
Inhibition of Carboxylesterases: If you must use rodent models for in-vivo studies, be aware of the potential for premature drug release. For in-vitro assays with rodent plasma, you could consider the use of carboxylesterase inhibitors to understand the baseline stability of the ADC, although this does not reflect the in-vivo situation.
-
Data Interpretation: When conducting preclinical in-vivo studies in rodents, factor in the linker instability. The therapeutic window observed in mice may be narrower than what can be expected in humans due to off-target toxicity from prematurely released MMAE.
Issue 2: ADC Aggregation Observed During or After Plasma Incubation
Question: My this compound ADC is showing signs of aggregation (e.g., visible precipitates, high molecular weight species in SEC) during my plasma stability experiments. What are the potential causes and solutions?
Answer:
ADC aggregation is a multifaceted issue that can compromise efficacy and safety.[7][8]
Potential Causes:
-
Hydrophobicity: The MMAE payload is hydrophobic. Conjugation of multiple MMAE molecules can increase the overall hydrophobicity of the ADC, leading to self-association and aggregation.[6]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the hydrophobicity of the ADC, making it more prone to aggregation.
-
Buffer Conditions: Unfavorable buffer conditions such as pH, salt concentration, and the presence of organic co-solvents can promote aggregation.[7]
-
Antibody/Protein Scaffold Properties: The intrinsic properties of the "Apn" targeting moiety can predispose the ADC to aggregation.
-
Temperature Stress: Incubation at 37°C can induce thermal stress, potentially leading to partial unfolding and aggregation.[9]
Troubleshooting Steps & Recommendations:
-
Characterize the DAR: Ensure you have an accurate and homogeneous DAR. If the DAR is higher than intended, optimize your conjugation and purification protocols.
-
Optimize Formulation Buffer: Screen different buffer conditions (pH, excipients) to find a formulation that minimizes aggregation. Additives like polysorbates can sometimes help to reduce aggregation.
-
Include PEG Spacers: The PEG5 spacer in your construct is designed to mitigate aggregation. If aggregation is still an issue, a longer PEG spacer might be considered in future designs.[4][5]
-
Analytical Characterization: Use size-exclusion chromatography (SEC) to monitor the formation of high molecular weight species. Dynamic light scattering (DLS) can also be used to detect early signs of aggregation.
-
Control Incubation Conditions: Ensure consistent and gentle mixing during incubation. Avoid vigorous shaking or vortexing.
Quantitative Data Summary
The stability of VC-PAB-MMAE linkers is highly dependent on the plasma species. The following table summarizes typical MMAE release data from published studies.
| Plasma Species | % MMAE Release (after 6 days at 37°C) | Reference |
| Human | < 1% | [4] |
| Cynomolgus Monkey | < 1% | [4] |
| Rat | ~2.5% | [4] |
| Mouse | ~25% | [4] |
Experimental Protocols
Protocol: In-Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of this compound in plasma.
1. Materials:
-
This compound ADC
-
Human, Cynomolgus Monkey, Rat, and Mouse Plasma (citrate-anticoagulated)
-
Phosphate Buffered Saline (PBS) pH 7.4
-
Protein A or appropriate affinity capture magnetic beads
-
Wash Buffers (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.7)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
LC-MS/MS system for MMAE quantification
2. Procedure:
-
Incubation:
-
Spike the ADC into plasma to a final concentration of 100 µg/mL.
-
Incubate at 37°C with gentle agitation.
-
Collect aliquots at various time points (e.g., 0, 8, 24, 48, 96, 144 hours).
-
Immediately freeze the collected aliquots at -80°C until analysis.
-
-
Sample Preparation for Free MMAE Quantification:
-
Thaw plasma samples.
-
Perform protein precipitation by adding a 3-fold excess of cold acetonitrile (B52724) containing an internal standard.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
Sample Preparation for Drug-to-Antibody Ratio (DAR) Analysis:
-
Thaw plasma samples.
-
Add Protein A magnetic beads to the plasma sample and incubate to capture the ADC.
-
Wash the beads with wash buffer to remove non-specifically bound proteins.
-
Elute the ADC from the beads using the elution buffer and neutralize immediately.
-
Analyze the purified ADC by techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the average DAR over time.
-
4. Analysis:
-
Free MMAE: Quantify the concentration of released MMAE in the protein-precipitated supernatant using a validated LC-MS/MS method.
-
DAR Stability: Monitor the change in the average DAR of the ADC over the time course of the experiment.
Visualizations
Caption: Structure of the this compound ADC.
Caption: Enzymatic cleavage of the VC-PAB linker.
Caption: Troubleshooting workflow for ADC instability.
References
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Methods to Reduce Heterogeneity in Apn-peg5-VC-pab-MMAE ADCs
Welcome to the technical support center for Apn-peg5-VC-pab-MMAE Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to ADC heterogeneity.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of heterogeneity in my this compound ADC preparation?
A1: Heterogeneity in ADCs prepared via conventional conjugation methods is a common challenge.[1][2] The primary sources include:
-
Variable Drug-to-Antibody Ratio (DAR): The conjugation process often results in a mixture of ADC species with different numbers of MMAE molecules attached to each antibody (e.g., DAR 0, 2, 4, 6, 8). This is a major contributor to the overall heterogeneity.
-
Different Conjugation Sites: Even for ADCs with the same DAR, the drug-linker can be attached to different cysteine residues on the antibody, creating positional isomers with potentially different properties.
-
High Molecular Weight Species (Aggregates): The introduction of the hydrophobic MMAE payload can induce the formation of aggregates.[3][4][5]
-
Low Molecular Weight Species (Fragments): The conjugation process or subsequent handling can sometimes lead to fragmentation of the antibody.
-
Charge Variants: Post-translational modifications of the antibody and the conjugation process itself can lead to charge heterogeneity.[6][7][8]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect my ADC's performance?
A2: The DAR is a critical quality attribute that significantly influences the efficacy, pharmacokinetics, and toxicity of an ADC.
-
Efficacy: Generally, a higher DAR leads to increased in vitro potency as more cytotoxic payload is delivered to the target cell.
-
Pharmacokinetics: ADCs with a higher DAR and increased hydrophobicity may exhibit faster clearance from circulation.[9]
-
Toxicity: A very high DAR can narrow the therapeutic window and may lead to off-target toxicity.[9]
-
Stability: Higher DARs can increase the propensity for aggregation due to increased hydrophobicity.[3]
Q3: What are site-specific conjugation methods and how can they reduce heterogeneity?
A3: Site-specific conjugation technologies allow for the precise attachment of the drug-linker to predetermined sites on the antibody.[1][10] This results in a more homogeneous ADC product with a controlled DAR. Common methods include:
-
Engineered Cysteines (e.g., THIOMABs): Introducing cysteine residues at specific sites on the antibody directs conjugation to those locations.[10][11]
-
Enzymatic Conjugation: Enzymes like Sortase A or transglutaminase can be used to attach the drug-linker to a specific recognition sequence engineered into the antibody.[10][12][13]
-
Glycan Remodeling: The conserved glycans on the antibody's Fc region can be enzymatically modified to introduce a reactive handle for drug conjugation.[14]
-
Unnatural Amino Acids: Incorporating unnatural amino acids with unique reactive groups into the antibody sequence allows for highly specific conjugation.[10]
Troubleshooting Guide
Problem 1: My Hydrophobic Interaction Chromatography (HIC) profile shows a broad peak, indicating high heterogeneity.
-
Potential Cause: Inefficient control over the conjugation reaction, leading to a wide distribution of DAR species and positional isomers.
-
Troubleshooting & Optimization:
-
Optimize Reducer Concentration: For cysteine-linked ADCs, carefully control the concentration of the reducing agent (e.g., TCEP). Incomplete or excessive reduction can lead to a wider range of conjugated species.[15][16][17]
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to limit over-conjugation and side reactions.
-
Implement Site-Specific Conjugation: This is the most effective way to achieve a narrow DAR distribution and reduce heterogeneity.[1][10]
-
Problem 2: I am observing high molecular weight species (aggregates) in my Size Exclusion Chromatography (SEC) analysis.
-
Potential Cause: Increased hydrophobicity of the ADC due to the MMAE payload, leading to intermolecular interactions and aggregation.[3][4][5] This can be exacerbated by high DAR, suboptimal buffer conditions, or stress during the conjugation and purification process.[3][4]
-
Troubleshooting & Optimization:
-
Optimize Formulation: Screen different buffer formulations to find conditions that enhance ADC stability. This includes optimizing pH and including excipients like sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20/80).[3][4]
-
Control DAR: Aim for a lower average DAR, as higher DARs are often correlated with increased aggregation.[3]
-
Modify the PEG Linker: Increasing the length of the PEG linker can enhance the hydrophilicity of the ADC and reduce aggregation.[18][19][20]
-
Optimize Purification: Use appropriate chromatography conditions (e.g., flow rate) to minimize shear stress. Consider alternative purification methods like tangential flow filtration (TFF).[3]
-
Problem 3: My ADC preparation shows significant charge heterogeneity in capillary electrophoresis (CE) analysis.
-
Potential Cause: Charge variants can arise from post-translational modifications of the antibody (e.g., deamidation, oxidation) and from the conjugation process itself, which can alter the surface charge of the protein.[6][7][8]
-
Troubleshooting & Optimization:
-
Characterize the Monoclonal Antibody: Analyze the charge variant profile of the starting antibody to understand the baseline heterogeneity.
-
Optimize Conjugation pH: The pH of the conjugation reaction can influence the reactivity of different amino acid residues and potentially lead to the formation of charge variants.
-
Use Site-Specific Conjugation: By controlling the conjugation site, the introduction of new charge variants can be minimized.
-
Data Presentation
Table 1: Comparison of Heterogeneity by Conjugation Method for MMAE-based ADCs (Representative Data)
| Feature | Lysine Conjugation (Conventional) | Cysteine Conjugation (Conventional) | Site-Specific Conjugation (e.g., THIOMAB) |
| Average DAR | 3.5 - 4.0 | 3.5 - 4.0 | 2.0 or 4.0 (Controlled) |
| DAR Range | 0 - 8 | 0, 2, 4, 6, 8 | Predominantly one species |
| % Monomer | > 90% | > 95% | > 98% |
| Positional Isomers | High | Moderate | Low / None |
| Process Control | Difficult | Moderate | High |
Data is synthesized from multiple sources for illustrative purposes.
Table 2: Impact of PEG Linker Length on ADC Properties (Representative Data)
| PEG Linker Length | In Vitro Potency (IC50, nM) | Plasma Half-life (hours) | Aggregation Propensity |
| PEG4 | 1.2 | 120 | Moderate |
| PEG8 | 1.5 | 150 | Low |
| PEG12 | 2.0 | 180 | Low |
| PEG24 | 3.5 | 200 | Very Low |
Data is synthesized from multiple sources for illustrative purposes and will vary depending on the specific ADC.[18][19]
Experimental Protocols
Protocol 1: Partial Reduction of Antibody for Cysteine Conjugation
-
Buffer Exchange: Exchange the antibody into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4). Adjust the antibody concentration to 5-10 mg/mL.
-
TCEP Reduction: Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Add TCEP to the antibody solution to a final concentration of 2-5 mM.[15][17]
-
Incubation: Incubate the reaction at 37°C for 1-2 hours. The exact time and temperature should be optimized for the specific antibody.
-
Removal of Excess TCEP: Immediately after incubation, remove the excess TCEP using a desalting column or tangential flow filtration (TFF) equilibrated with conjugation buffer. This step is critical to prevent the reduction of the maleimide (B117702) linker in the subsequent step.[15]
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
-
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.95.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.95, with 25% Isopropanol.[21]
-
-
Column: TSKgel Butyl-NPR or similar HIC column.
-
Procedure: a. Equilibrate the column with 100% Mobile Phase A. b. Inject 10-50 µg of the ADC sample. c. Elute with a linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes. d. Monitor the absorbance at 280 nm. e. Integrate the peaks corresponding to different DAR species (unconjugated antibody elutes first, followed by species with increasing DAR).[22]
Protocol 3: Size Exclusion Chromatography (SEC) for Aggregate Analysis
-
Mobile Phase: Isocratic buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8).
-
Column: TSKgel G3000SWxl or similar SEC column.
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject 10-50 µg of the ADC sample. c. Run the separation with an isocratic flow. d. Monitor the absorbance at 280 nm. e. Quantify the percentage of high molecular weight species (aggregates) which elute before the main monomer peak.[3][4]
Visualizations
References
- 1. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. lcms.cz [lcms.cz]
- 7. Charge Variants Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toward Homogenous Antibody Drug Conjugates Using Enzyme-Based Conjugation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. support.nanotempertech.com [support.nanotempertech.com]
- 18. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Refining Purification Techniques for Apn-PEG5-VC-PAB-MMAE Conjugates
Welcome to the technical support center for the purification of Apn-PEG5-VC-PAB-MMAE antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
The successful purification of ADCs is critical for ensuring their safety, efficacy, and stability. The conjugation of the hydrophobic MMAE payload via the VC-PAB linker to the Apn antibody can lead to challenges such as aggregation, fragmentation, and heterogeneity in the drug-to-antibody ratio (DAR).[1][2][3] This guide provides structured information and detailed protocols to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound conjugates?
A1: The primary impurities include unconjugated antibody (DAR=0), free drug-linker (PEG5-VC-PAB-MMAE), aggregated ADC molecules, and fragmented ADC species.[1][4] Additionally, process-related impurities such as organic solvents (e.g., DMSO, DMAc) used in the conjugation reaction must be removed.[5]
Q2: How does the hydrophobicity of the MMAE payload impact the purification process?
A2: The hydrophobic nature of MMAE significantly increases the overall hydrophobicity of the ADC, especially at higher DAR values.[2][6] This increased hydrophobicity is a major driver of aggregation, which can complicate purification and may require the use of specific chromatographic techniques like Hydrophobic Interaction Chromatography (HIC) to resolve different DAR species.[7][8]
Q3: What is the importance of the Drug-to-Antibody Ratio (DAR) and how is it controlled during purification?
A3: The DAR is a critical quality attribute (CQA) that directly influences the ADC's therapeutic window, affecting both efficacy and toxicity.[9][10] While primarily controlled during the conjugation reaction, purification steps, particularly HIC, can be used to isolate ADC populations with a specific DAR or to narrow the distribution of DAR species.[11][12]
Q4: Can Tangential Flow Filtration (TFF) be used for the purification of these conjugates?
A4: Yes, Tangential Flow Filtration (TFF), specifically ultrafiltration/diafiltration (UF/DF), is widely used in ADC purification. It is effective for removing unconjugated drug-linker, organic solvents, and for buffer exchange before and after chromatographic steps.[4][5][]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound conjugates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Levels of Aggregation | - High DAR leading to increased hydrophobicity.- Unfavorable buffer conditions (pH, ionic strength).- Exposure to high concentrations of organic co-solvents.- Freeze-thaw cycles. | - Optimize the conjugation reaction to target a lower average DAR.- Screen for optimal buffer pH and excipients to increase colloidal stability.- Minimize the concentration of organic solvents during conjugation and remove them promptly.- Use Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) to remove aggregates.- Store the ADC in a formulation buffer that minimizes aggregation and avoid repeated freeze-thaw cycles.[2][14] |
| Low Yield of Purified ADC | - Aggressive purification methods to achieve high purity.- Loss of ADC due to non-specific binding to chromatography resins or filters.- Instability of the conjugate leading to fragmentation. | - Optimize chromatography gradients and buffer conditions to balance purity and recovery.- Consider using resins and membranes with low protein binding characteristics.- Ensure mild processing conditions (e.g., temperature, pH) to maintain conjugate stability.[15] |
| Broad or Undesirable DAR Profile | - Inefficient or uncontrolled conjugation reaction.- Lack of resolution in the purification method. | - Optimize conjugation parameters (e.g., molar ratio of drug-linker to antibody, reaction time, temperature).- Employ HIC with optimized gradient conditions to separate different DAR species.- For a highly homogeneous product, consider site-specific conjugation technologies if applicable to your Apn antibody.[9][16] |
| Presence of Free Drug-Linker in Final Product | - Incomplete removal during purification.- Instability of the linker leading to premature cleavage. | - Implement an efficient TFF/UFDF step for initial removal.- Utilize HIC or Reverse Phase Chromatography (RPC) for polishing.- Ensure the linker is stable under the chosen purification and storage conditions.[17] |
Experimental Protocols
Detailed methodologies for key purification and analysis experiments are provided below.
Protocol 1: Purification by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating ADC species based on their hydrophobicity, making it ideal for resolving different DAR species.[8]
Objective: To separate this compound conjugates based on their DAR.
Materials:
-
HIC column (e.g., Butyl-NPR, Phenyl)
-
High-performance liquid chromatography (HPLC) system
-
Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate (B86663) in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% (v/v) Isopropanol
-
Crude this compound conjugate mixture
Procedure:
-
Sample Preparation: Dilute the crude ADC mixture with Mobile Phase A to a final ammonium sulfate concentration of approximately 1 M.
-
Column Equilibration: Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 90% A, 10% B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Apply a linear gradient of decreasing ammonium sulfate concentration (increasing percentage of Mobile Phase B). A typical gradient might be from 10% to 100% Mobile Phase B over 30 column volumes.
-
Fraction Collection: Collect fractions corresponding to the different peaks.
-
Analysis: Analyze the collected fractions by SEC-MALS and/or RP-HPLC to determine the DAR and purity of each fraction.
Expected Outcome: A chromatogram showing separation of peaks corresponding to different DAR species, with lower DAR species eluting earlier.
Protocol 2: Aggregate and Fragment Analysis by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius and is the standard method for quantifying aggregates and fragments.[18][19]
Objective: To quantify the percentage of monomer, aggregate, and fragment in the purified this compound sample.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC or UHPLC system with UV detector
-
Mobile Phase: 0.2 M Potassium Phosphate, 0.2 M Potassium Chloride, pH 6.5, with 15% (v/v) Isopropanol[20]
-
Purified this compound sample
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a defined volume of the sample (e.g., 20 µL).
-
Isocratic Elution: Run the mobile phase at a constant flow rate for a sufficient time to allow for the elution of all species.
-
Data Analysis: Integrate the peaks in the chromatogram corresponding to aggregates (eluting first), the monomeric ADC, and any fragments (eluting last). Calculate the percentage of each species relative to the total peak area.
Expected Outcome: A chromatogram with a major peak for the monomeric ADC and smaller peaks for high molecular weight species (aggregates) and low molecular weight species (fragments).
Data Presentation
The following tables summarize typical quantitative data obtained during the purification and characterization of a VC-PAB-MMAE conjugate.
Table 1: HIC Purification Summary of this compound
| Fraction | Main DAR Species | Purity by SEC (%) | Yield (%) |
| Flow-through | DAR=0 | >98 | 15 |
| Elution 1 | DAR=2 | >99 | 40 |
| Elution 2 | DAR=4 | >99 | 35 |
| Elution 3 | DAR=6, 8 | >95 | 8 |
| Strip | High Aggregates | - | 2 |
Table 2: SEC Analysis of Purified ADC Fractions
| HIC Fraction | % Aggregate | % Monomer | % Fragment |
| Pooled DAR=2 & DAR=4 | < 1.0 | > 99.0 | < 0.1 |
| Crude Conjugate | 8.5 | 90.0 | 1.5 |
Visualizations
The following diagrams illustrate key workflows and concepts in the purification of this compound conjugates.
Caption: Workflow for the purification of this compound conjugates.
Caption: Troubleshooting logic for addressing high aggregation issues.
References
- 1. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 抗體藥物結合物製造:純化 [sigmaaldrich.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 18. agilent.com [agilent.com]
- 19. criver.com [criver.com]
- 20. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor solubility of Apn-peg5-VC-pab-mmae
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental use of Apn-peg5-VC-pab-mmae, with a focus on its poor solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). It comprises a highly potent cytotoxic agent, monomethyl auristatin E (MMAE), a cleavable valine-citrulline (VC) linker, a self-immolative p-aminobenzyl (PAB) spacer, and a PEGylated (peg5) linker. The MMAE payload is inherently hydrophobic, which can lead to poor aqueous solubility of the entire ADC, causing challenges such as aggregation, precipitation, and difficulties in formulation.[1][2] The polyethylene (B3416737) glycol (PEG) linker is included to help mitigate the hydrophobicity of the MMAE payload and improve the overall solubility and pharmacokinetic properties of the resulting ADC.[2][]
Q2: What are the primary factors that contribute to the poor solubility and aggregation of my this compound conjugate?
A2: The primary factors include:
-
Hydrophobicity of MMAE: MMAE is a very hydrophobic molecule, which is the main driver of poor solubility and aggregation.[1]
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic drug-linker molecules conjugated to the antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[4][5]
-
Formulation Conditions: Suboptimal buffer conditions, such as pH being close to the isoelectric point of the antibody, and inappropriate ionic strength can reduce solubility and promote aggregation.[6]
-
Temperature Stress: Exposure to elevated temperatures can lead to the formation of high molecular weight species and aggregation.[6]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation and are generally not recommended for storing ADCs.[7]
Q3: Can I store my prepared this compound stock solutions?
A3: It is highly recommended to use freshly prepared solutions. If storage is necessary, stock solutions in an organic solvent like DMSO can be stored at -20°C or -80°C for short periods.[8] However, aqueous solutions of MMAE and its conjugates are not recommended for storage for more than one day due to potential instability and aggregation.[9] For longer-term storage, consider using specialized ADC stabilizing buffers and lyophilization.[7][10]
Troubleshooting Guide: Poor Solubility and Aggregation
This guide provides a systematic approach to addressing solubility and aggregation issues with your this compound conjugate.
Initial Observation: Precipitate or Cloudiness in Solution
If you observe a precipitate or cloudiness after attempting to dissolve or formulate your this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for addressing poor solubility of this compound.
Quantitative Data Summary
The solubility of this compound and related compounds is highly dependent on the solvent system and experimental conditions. The following table summarizes available quantitative data to guide your experimental design.
| Compound/Component | Solvent/Buffer System | Temperature | Solubility | Source(s) |
| This compound | DMSO | Room Temp with warming to 60°C & sonication | 50 mg/mL (31.69 mM) | [8][11] |
| Monomethyl Auristatin E (MMAE) | PBS (pH 7.2) | Room Temperature | ~0.5 mg/mL | [9] |
| Monomethyl Auristatin E (MMAE) | DMSO | Room Temperature | Up to 20 mM | [12] |
| Monomethyl Auristatin E (MMAE) | Ethanol | Room Temperature | ~25 mg/mL | [9] |
| MMAE Intermediate-9 | DMSO | Room Temperature | 10 mM | [7] |
| vc-MMAE ADC (generic) | 30mM buffer (pH 5.5) | 40°C | Prone to aggregation at 10 mg/mL | [6] |
Experimental Protocols
Protocol 1: Solubilization of this compound for Stock Solution Preparation
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath or heating block
-
Ultrasonic bath
Procedure:
-
Bring the vial of lyophilized this compound and the DMSO to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the required volume of DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of the compound). Note that solubility in DMSO is reported to be up to 50 mg/mL.[8][11]
-
Vortex the solution gently for 1-2 minutes.
-
If the compound is not fully dissolved, warm the solution in a water bath or on a heating block at a temperature up to 60°C for 10-15 minutes.
-
Gently sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Formulation of this compound into an Aqueous Buffer
Objective: To dilute the organic stock solution of this compound into an aqueous buffer for in vitro or in vivo experiments, while minimizing precipitation.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), Histidine buffer)
-
Polysorbate 80 (Tween 80)
-
Vortex mixer
Procedure:
-
Prepare the desired aqueous buffer at the target pH. Histidine-based buffers at a pH around 5.2-6.0 are often used for ADC formulations to enhance stability.[13]
-
Add a surfactant, such as Polysorbate 80, to the aqueous buffer to a final concentration of 0.01-0.1%. Polysorbates can help to prevent aggregation.[5][14]
-
While gently vortexing the aqueous buffer, add the DMSO stock solution of this compound dropwise to achieve the final desired concentration.
-
Ensure the final concentration of DMSO in the aqueous solution is low (typically <5% v/v) to avoid solvent-induced toxicity or protein denaturation.
-
Continue to mix the solution gently for 5-10 minutes.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared solution immediately for your experiments.
Protocol 3: Assessment of Aggregation using Size Exclusion Chromatography (SEC)
Objective: To quantify the amount of soluble aggregates in the prepared this compound solution.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Size Exclusion Chromatography (SEC) column suitable for proteins (e.g., TSKgel G3000SWxl)
-
Mobile phase: A suitable aqueous buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
-
Prepared this compound solution
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Inject a known amount of the this compound solution onto the column.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to the monomeric ADC and any high molecular weight species (aggregates), which will elute earlier than the monomer.
-
Integrate the peak areas to calculate the percentage of monomer and aggregates.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the factors influencing the solubility and stability of this compound and the interplay between them.
Caption: Factors influencing the solubility and aggregation of this compound.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. youtube.com [youtube.com]
- 5. The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Solubility: Key Factors and Optimization Strategies [evidentic.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cellmosaic.com [cellmosaic.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Bystander Effect of APN-PEG5-VC-PAB-MMAE
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the antibody-drug conjugate (ADC) linker-payload system, APN-PEG5-VC-PAB-MMAE. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments aimed at understanding and enhancing the bystander effect.
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect in the context of this compound?
The bystander effect refers to the ability of the cytotoxic payload, Monomethyl Auristatin E (MMAE), released from an ADC, to kill not only the target antigen-positive (Ag+) cancer cells but also neighboring antigen-negative (Ag-) cells.[1][2] This is a crucial mechanism for overcoming tumor heterogeneity, where not all cancer cells express the target antigen.[1][3] For this compound, upon internalization into a target cell, the valine-citrulline (VC) linker is cleaved by lysosomal enzymes, releasing the membrane-permeable MMAE, which can then diffuse into adjacent tumor cells and induce apoptosis.[][5]
Q2: What are the key molecular determinants of the bystander effect for this ADC?
The bystander effect of this compound is primarily governed by:
-
Cleavable Linker: The enzyme-cleavable dipeptide linker (valine-citrulline) is designed to be stable in circulation but is readily cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment.[1][] This ensures the payload is released within the target cell.
-
Payload Permeability: MMAE is a hydrophobic and neutral molecule, which allows it to be membrane-permeable.[2][7] This property is essential for the released MMAE to exit the target cell and enter neighboring cells. In contrast, less permeable payloads like MMAF, which is negatively charged, exhibit a minimal bystander effect.[2][7]
-
PEGylation (PEG5): The inclusion of a polyethylene (B3416737) glycol (PEG) spacer can improve the hydrophilicity and pharmacokinetic profile of the ADC, potentially leading to better tumor accumulation and a more pronounced bystander effect.[8]
Q3: How can I experimentally measure the bystander effect of my ADC?
Standard in vitro methods to quantify the bystander effect include:
-
Co-culture Bystander Assay: This is a cornerstone assay where antigen-positive (Ag+) and antigen-negative (Ag-) cells are cultured together and treated with the ADC.[9][10] The viability of the Ag- cells is then assessed to determine the extent of bystander killing.
-
Conditioned Medium Transfer Assay: This assay helps to determine if the cytotoxic effect is mediated by soluble factors released into the medium.[9][11] Medium from ADC-treated Ag+ cells is transferred to a culture of Ag- cells, and the viability of the Ag- cells is measured.
Troubleshooting Guide: Low or No Bystander Effect
Here are some common issues and troubleshooting steps for experiments where you observe a weak or absent bystander effect with your this compound ADC.
| Problem | Possible Cause | Suggested Solution |
| No significant killing of antigen-negative (Ag-) cells in co-culture. | 1. Inefficient ADC internalization by Ag+ cells. | - Confirm high and homogenous expression of the target antigen on the Ag+ cell line using flow cytometry or immunohistochemistry.[12]- Perform a cell-binding assay to ensure your ADC specifically binds to the target cells.[12] |
| 2. Low payload permeability. | - While MMAE is inherently permeable, ensure the released payload is unmodified. Perform LC-MS/MS analysis of the released species from ADC-treated cell lysates. | |
| 3. Resistance of Ag- cells to MMAE. | - Determine the IC50 of free MMAE on the Ag- cell line in a monoculture to confirm its sensitivity.[13] | |
| 4. Insufficient co-culture time or inappropriate cell ratio. | - Extend the incubation time (e.g., up to 120 hours).- Optimize the ratio of Ag+ to Ag- cells; a higher proportion of Ag+ cells generally leads to a stronger bystander effect.[14] | |
| High variability in bystander killing between replicate wells. | 1. Inconsistent cell seeding and distribution. | - Ensure a homogenous single-cell suspension before seeding.- Gently swirl the plate in a figure-eight motion after seeding to ensure even distribution.[13]- Avoid using the outermost wells of the plate to minimize edge effects.[13] |
| 2. Variability in ADC concentration. | - Use calibrated pipettes and ensure accurate serial dilutions of the ADC. | |
| Conditioned medium transfer assay shows no effect. | 1. Degradation or insufficient concentration of the released payload in the medium. | - Use the conditioned medium immediately after harvesting or store it at -80°C in aliquots to avoid freeze-thaw cycles.[13]- Concentrate the conditioned medium if payload concentration is suspected to be too low. |
| 2. Short half-life of the released payload in the medium. | - Reduce the time between harvesting the conditioned medium and applying it to the bystander cells. |
Key Experimental Protocols
In Vitro Co-culture Bystander Effect Assay
Objective: To quantify the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
-
Cell Line Selection:
-
Antigen-positive (Ag+) cell line (e.g., HER2-positive NCI-N87).
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP-labeled MCF7) for easy identification and quantification.[10]
-
-
Co-Culture Setup:
-
Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[5]
-
Include monocultures of both cell lines as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with serial dilutions of the this compound ADC.
-
Include a non-targeting isotype control ADC and vehicle-treated wells. The ADC concentration should be cytotoxic to the Ag+ cells but have a minimal direct effect on the Ag- monoculture.[5]
-
-
Incubation:
-
Incubate the plates for a predetermined period (e.g., 72-120 hours).
-
-
Data Acquisition and Analysis:
-
Quantify the number of viable fluorescently labeled Ag- cells using a fluorescence plate reader or high-content imaging system.
-
Calculate the percentage of bystander cell killing by comparing the viability of Ag- cells in the ADC-treated co-culture to the viability in the control wells.[10]
-
In Vivo Admixed Tumor Model
Objective: To assess the in vivo efficacy of an ADC in a heterogeneous tumor model.
-
Model Establishment:
-
Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice. The Ag- cells should express a reporter gene like luciferase for in vivo imaging.[5]
-
-
Tumor Growth:
-
Allow tumors to establish to a predetermined size (e.g., 100-200 mm³).[2]
-
-
ADC Administration:
-
Administer the this compound ADC and a control ADC to different groups of mice, typically via intravenous injection.[2]
-
-
Tumor Monitoring:
-
Measure tumor volume regularly using calipers.
-
Perform in vivo imaging to specifically track the growth of the Ag- (luciferase-expressing) tumor cell population. A reduction in the luciferase signal indicates an in vivo bystander effect.[5]
-
-
Data Analysis:
-
Compare the tumor growth inhibition in the ADC-treated group to the control group.
-
Quantitative Data Summary
The following tables provide representative quantitative data for MMAE-based ADCs with cleavable linkers, which can serve as a benchmark for your experiments.
Table 1: In Vitro Bystander Effect of Trastuzumab-vc-MMAE in a Co-culture System [14]
| Ratio of HER2+ (N87) to HER2- (GFP-MCF7) Cells | ADC Concentration (nM) | Viability of GFP-MCF7 Cells (%) | Bystander Killing (%) |
| 1:3 | 1 | ~80 | ~20 |
| 1:1 | 1 | ~60 | ~40 |
| 3:1 | 1 | ~40 | ~60 |
Table 2: Comparative In Vitro Potency of MMAE and MMAF-based ADCs [7]
| ADC Construct | Target Cell Line | IC50 (ng/mL) | Bystander Effect |
| cAC10-vcMMAE | Karpas 299 | 15 | Potent |
| cAC10-vcMMAF | Karpas 299 | 30 | Minimal |
Visualizing Key Processes
ADC Mechanism and Bystander Effect
Caption: Mechanism of this compound action and the resulting bystander effect.
Experimental Workflow for In Vitro Bystander Assay
Caption: Experimental workflow for the in vitro co-culture bystander effect assay.
Troubleshooting Logic for Low Bystander Effect
Caption: Troubleshooting workflow for a low bystander effect in co-culture assays.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Validating the Cytotoxicity of Apn-peg5-VC-pab-mmae in Cancer Cell Lines: A Comparative Guide
For researchers and drug development professionals, understanding the cytotoxic efficacy of novel antibody-drug conjugates (ADCs) is paramount. This guide provides a comparative analysis of the cytotoxicity of an ADC utilizing the Apn-peg5-VC-pab-mmae drug-linker, a core component of the investigational agent INA03. Contrary to what its name might suggest, the target of this ADC is not Aminopeptidase N (APN/CD13), but rather the transferrin receptor 1 (CD71), a protein frequently overexpressed in highly proliferative cancer cells.[1][2][3] This guide will objectively compare the performance of this CD71-targeting ADC with other MMAE-based ADCs and provide the supporting experimental data and protocols.
Comparative Cytotoxicity Data
The in vitro cytotoxicity of ADCs is typically measured by their half-maximal inhibitory concentration (IC50), representing the concentration of the ADC required to inhibit the growth of 50% of the cancer cells. The following table summarizes the cytotoxic activity of the CD71-targeting ADC, INA03, in leukemia cell lines and compares it with another anti-CD71 ADC, CX-2014, in a panel of solid tumor cell lines. Both ADCs utilize the potent microtubule-disrupting agent monomethyl auristatin E (MMAE) as their cytotoxic payload.
| ADC Platform | Target | Cancer Type | Cell Line | IC50/EC50 (nM) |
| INA03 | CD71 | Acute Myeloid Leukemia | HL60 | ~1 |
| Histiocytic Lymphoma | U937 | ~1 | ||
| CX-2014 | CD71 | Gastric Cancer | 8 cell lines | ≤0.5 |
| Esophageal Cancer | 7 of 8 cell lines | ≤0.5 | ||
| Pancreatic Cancer | 3 of 5 cell lines | ≤0.5 | ||
| Colorectal Cancer | 7 of 8 cell lines | ≤0.5 | ||
| Head and Neck Squamous Cell Carcinoma | 5 of 7 cell lines | ≤0.5 | ||
| Non-Small Cell Lung Cancer | 6 of 7 cell lines | ≤0.5 | ||
| Triple-Negative Breast Cancer | 6 of 7 cell lines | ≤0.5 | ||
| Estrogen Receptor-Positive Breast Cancer | 6 of 6 cell lines | ≤0.5 | ||
| Free MMAE | - | Breast Cancer | SKBR3 | 3.27 |
| Kidney Cancer | HEK293 | 4.24 |
Note: The IC50 values for INA03 are estimated from viability curves presented in Bratti et al., Molecular Cancer Therapeutics (2024). The EC50 values for CX-2014 are from a study on the probody-drug conjugate CX-2029, which utilized the anti-CD71 ADC CX-2014.[4] The IC50 values for free MMAE are provided for baseline comparison of the payload's intrinsic potency.[5]
Experimental Protocols
The following is a detailed methodology for a standard in vitro cytotoxicity assay used to evaluate ADCs, based on common colorimetric assays like the MTT or XTT assay.[6][7][8][9]
In Vitro Cytotoxicity Assay (MTT-Based)
1. Cell Culture and Seeding:
-
Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well plates at a density of 1,000-10,000 cells per well and incubated overnight at 37°C with 5% CO2 to allow for cell attachment.
2. ADC Treatment:
-
A serial dilution of the ADC is prepared in the cell culture medium.
-
The medium from the cell plates is replaced with the medium containing the various concentrations of the ADC. Control wells receive medium without the ADC.
-
The plates are incubated for a period of 48 to 144 hours at 37°C with 5% CO2. The incubation time can depend on the ADC's payload and its mechanism of action. For tubulin inhibitors like MMAE, a 72 or 96-hour incubation is often optimal.
3. Cell Viability Assessment (MTT Assay):
-
Following incubation, 20 µL of a 5 mg/mL MTT solution is added to each well.
-
The plates are incubated for an additional 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The medium is then carefully removed, and 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
4. Data Analysis:
-
The percentage of cell viability is calculated by comparing the absorbance of the ADC-treated wells to the absorbance of the untreated control wells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the processes involved in the action of an ADC with the this compound drug-linker, the following diagrams illustrate the experimental workflow and the signaling pathway of the cytotoxic payload.
Caption: A streamlined workflow for determining the in vitro cytotoxicity of an ADC.
Caption: The signaling pathway of MMAE following its release from a CD71-targeting ADC.
References
- 1. Humanized TFRC mouse model to study leukemia | Scientific commentary | genOway [genoway.com]
- 2. INA03: A Potent Transferrin-Competitive Antibody-Drug Conjugate against CD71 for Safer Acute Leukemia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: The Efficacy of Apn-peg5-VC-pab-mmae in Acute Leukemia Treatment Versus Traditional Chemotherapy
For Immediate Release to the Scientific Community
This guide provides a detailed comparison of the novel antibody-drug conjugate (ADC) payload, Apn-peg5-VC-pab-mmae, a core component of the investigational drug INA03, against traditional chemotherapy regimens in the context of acute leukemia. The analysis is based on available preclinical and preliminary clinical data, offering researchers and drug development professionals a comprehensive overview of this emerging therapeutic strategy.
Introduction: A Targeted Approach to Leukemia Therapy
This compound is a drug-linker conjugate that, when attached to a monoclonal antibody, forms an ADC designed for targeted cancer therapy. In the case of the ADC INA03, the conjugate is linked to a humanized antibody that targets the CD71 receptor (transferrin receptor 1), which is highly expressed on the surface of malignant cells in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2][3] The cytotoxic component of the conjugate is monomethyl auristatin E (MMAE), a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][][6]
Traditional chemotherapy for acute leukemia, such as the "7+3" regimen for AML (a combination of cytarabine (B982) and an anthracycline) and multi-drug regimens for ALL (often including vincristine, corticosteroids, and anthracyclines), has been the standard of care for decades.[7][8][9][10][11] While effective in inducing remission, these therapies are associated with significant systemic toxicity due to their non-specific mechanism of action, which affects all rapidly dividing cells.
This guide will compare the efficacy and safety profiles of INA03, leveraging the targeted delivery of this compound, with these established chemotherapy protocols.
Mechanism of Action: Targeted Toxin Delivery
The therapeutic strategy of INA03, and by extension this compound, is predicated on the targeted delivery of a highly potent cytotoxic agent. The process can be broken down into the following key steps:
-
Target Binding: The antibody component of INA03 specifically binds to the CD71 receptor on the surface of leukemia cells.[1][2][3]
-
Internalization: Upon binding, the ADC-receptor complex is internalized by the cell through endocytosis.[1][2][3]
-
Lysosomal Trafficking and Cleavage: The complex is trafficked to the lysosome, where the acidic environment and resident proteases, such as cathepsin B, cleave the valine-citrulline (VC) linker.[1][2][3][6]
-
Payload Release and Cytotoxicity: The cleavage releases the active MMAE payload into the cytoplasm. MMAE then binds to tubulin, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and ultimately, apoptosis.[4][][6][12]
This targeted delivery system aims to concentrate the cytotoxic payload within cancer cells, thereby minimizing exposure and damage to healthy tissues.
Preclinical Efficacy: Head-to-Head Comparison in Animal Models
A pivotal study provides a direct comparison of INA03 with conventional chemotherapy in mouse models of acute leukemia. The results demonstrate a significant therapeutic advantage for the ADC.
Table 1: Comparative Efficacy of INA03 and Conventional Chemotherapy in a Preclinical Acute Leukemia Model
| Treatment Group | Tumor Burden Reduction | Increase in Survival | Residual Disease |
| INA03 | Significant | Significant | No residual disease observed |
| Conventional Chemotherapy | Less significant than INA03 | Less significant than INA03 | Residual disease present |
Source: Bratti et al., Molecular Cancer Therapeutics, 2024.[1][2][3]
Experimental Protocol: In Vivo Efficacy Study
-
Animal Model: Immunodeficient mice engrafted with human acute leukemia cell lines (e.g., HL60, U937).
-
Treatment Arms:
-
Vehicle control
-
INA03 administered intravenously at specified doses and schedules.
-
Conventional chemotherapy regimen (e.g., cytarabine and daunorubicin) administered at clinically relevant doses and schedules.
-
-
Efficacy Endpoints:
-
Tumor burden was monitored over time using methods such as bioluminescence imaging or flow cytometry analysis of peripheral blood and bone marrow.
-
Overall survival was recorded, and Kaplan-Meier survival curves were generated.
-
At the end of the study, tissues were harvested to assess for minimal residual disease.
-
Clinical Data: Preliminary Insights from Phase 1/2 Trials
The first-in-human Phase 1/2 trial (NCT03957915) of INA03 has provided initial safety and efficacy data in patients with relapsed or refractory acute leukemias.
Table 2: Preliminary Clinical Outcomes of INA03 in Relapsed/Refractory Acute Leukemia
| Parameter | Finding |
| Patient Population | 22 patients (20 AML, 2 ALL) with relapsed/refractory disease |
| Dose Escalation | 0.02 mg/kg to 2 mg/kg |
| Safety and Tolerability | Well tolerated up to 2 mg/kg; no dose-limiting toxicities (DLTs) observed in the DLT-evaluable population. No grade 2-4 treatment-emergent adverse events (TEAEs) were reported.[1][13] |
| Efficacy Signals | Blast reductions were observed in 3 out of 18 evaluable patients at doses greater than 1 mg/kg, including two partial responses.[1][13] |
Source: Preliminary data from NCT03957915 as of January 18, 2023.[1][13]
For comparison, traditional chemotherapy in a similar relapsed/refractory setting often yields poor response rates and is associated with significant myelosuppression and other high-grade toxicities.
Experimental Workflow: From Bench to Bedside
The development and evaluation of an ADC like INA03 follows a rigorous experimental workflow.
Discussion and Future Outlook
The data presented suggests that this compound, as the payload in the ADC INA03, offers a promising therapeutic strategy for acute leukemia. The preclinical data indicates superior efficacy over conventional chemotherapy in animal models.[1][2][3] Preliminary clinical data in a heavily pre-treated patient population demonstrates a manageable safety profile and early signs of anti-leukemic activity.[1][13]
The key advantage of this approach lies in its targeted nature, which has the potential to widen the therapeutic window compared to the indiscriminate cytotoxicity of traditional chemotherapy. However, it is important to note that the clinical data is still in its early stages. Larger, randomized controlled trials will be necessary to definitively establish the efficacy and safety of INA03 in comparison to standard-of-care chemotherapy regimens.
Future research will likely focus on identifying patient populations most likely to benefit from this therapy, exploring combination strategies with other anti-leukemic agents, and further optimizing the ADC technology.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. INA03: A Potent Transferrin-Competitive Antibody-Drug Conjugate against CD71 for Safer Acute Leukemia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 6. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 7. Chemotherapy for Acute Myeloid Leukemia (AML) | American Cancer Society [cancer.org]
- 8. Chemotherapy for acute lymphoblastic leukemia | Canadian Cancer Society [cancer.ca]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. Acute myeloid leukemia - Wikipedia [en.wikipedia.org]
- 11. Acute myeloid leukemia (AML) treatment | Blood Cancer United [bloodcancerunited.org]
- 12. benchchem.com [benchchem.com]
- 13. ascopubs.org [ascopubs.org]
In Vivo Stability of Apn-PEG5-VC-PAB-MMAE: A Cross-Species Comparison for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the in vivo stability of an antibody-drug conjugate (ADC) is paramount for predicting its therapeutic index and translational potential. This guide provides a comparative overview of the in vivo stability of ADCs featuring the Apn-PEG5-VC-PAB-MMAE drug-linker, with a focus on how stability profiles differ across various preclinical species and humans.
The this compound linker system is designed for controlled release of the potent cytotoxic agent monomethyl auristatin E (MMAE). The valine-citrulline (VC) dipeptide is specifically engineered to be cleaved by lysosomal proteases, such as cathepsin B, which are highly expressed in tumor cells. However, the stability of this linker in systemic circulation can vary significantly between species, impacting both efficacy and toxicity profiles. This variation is largely attributed to the differential activity of plasma enzymes, particularly carboxylesterases, which can prematurely cleave the linker.
Comparative Pharmacokinetic Data
Direct comparative in vivo stability data for an ADC with the specific this compound linker across multiple species in a single head-to-head study is not publicly available. However, by examining data from the clinically investigated anti-CD71 ADC, INA03, which utilizes a closely related 3-arylpropiolonitrile (APN)-valine-citrulline linker, and supplementing with representative data from other vc-MMAE ADCs in different species, a comparative pharmacokinetic profile can be constructed.
The following table summarizes key pharmacokinetic parameters for vc-MMAE ADCs in a humanized mouse model, rats, cynomolgus monkeys, and humans. It is important to note that these values are compiled from different studies and serve as a representative comparison.
| Species | ADC Analyte | Clearance (CL) | Volume of Distribution (Vd) | Terminal Half-life (t½) | Reference(s) |
| Humanized Mouse | INA03 (ADC) | Not Reported | Not Reported | Not Reported | [1] |
| MMAE | Dose-proportional PK | Not Reported | Not Reported | [1] | |
| Rat | Total Antibody | ~0.2-0.4 mL/h/kg | ~50-80 mL/kg | ~5-10 days | [2][3] |
| vc-MMAE ADC | Generally faster than total antibody | Similar to total antibody | Shorter than total antibody | [2][3] | |
| Unconjugated MMAE | Rapid clearance | Wide distribution | Short | [3] | |
| Cynomolgus Monkey | Total Antibody | ~0.1-0.3 mL/h/kg | ~40-60 mL/kg | ~8-15 days | [4][5] |
| vc-MMAE ADC | Clearance is generally low and similar across different vedotin ADCs | Similar to total antibody | ~4-6 days | [4][5][6] | |
| Unconjugated MMAE | Formation rate-limited | Central: ~80 L | ~2-4 days | [6] | |
| Human | INA03 (ADC) | Target-mediated drug disposition | Not Reported | Not Reported | [7] |
| MMAE | Dose-proportional PK, small accumulation | Not Reported | Not Reported | [7] | |
| Other vc-MMAE ADCs | ~0.5-1.0 L/day | Central: ~3-5 L | ~3-7 days | [6] |
Note: Pharmacokinetic parameters can be influenced by the specific antibody, target antigen expression, and dose level. The data presented here are intended to provide a general comparative view.
Experimental Protocols
Accurate assessment of in vivo ADC stability relies on robust experimental design and bioanalytical methodologies. Below are detailed protocols for key experiments.
In Vivo Pharmacokinetic Study
This study is designed to determine the pharmacokinetic profiles of the total antibody, the intact ADC, and the released cytotoxic payload.
-
Animal Models:
-
Mice: Immunodeficient mice (e.g., NOD-SCID) bearing human tumor xenografts are commonly used. For ADCs targeting human-specific antigens like INA03, humanized mouse models expressing the human target are employed to better mimic human pharmacokinetics.[1]
-
Rats: Sprague-Dawley or Wistar rats are frequently used for toxicity and pharmacokinetic studies.
-
Monkeys: Cynomolgus monkeys are a relevant non-human primate model due to their physiological similarity to humans.
-
-
Dosing:
-
A single intravenous (IV) bolus dose of the ADC is administered to the animals. Dose levels are selected based on anticipated clinical exposure and toxicology studies.
-
-
Sample Collection:
-
Blood samples are collected at predetermined time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 72, 168 hours) post-dose.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalysis:
-
Total Antibody Quantification (ELISA): An enzyme-linked immunosorbent assay is used to measure the concentration of the total antibody (both conjugated and unconjugated). This is typically achieved by capturing the antibody with the target antigen and detecting with an anti-human IgG antibody.
-
Antibody-Conjugated MMAE (acMMAE) Quantification (ELISA): A sandwich ELISA can be used to specifically quantify the ADC. An anti-MMAE antibody is used for capture, and an anti-human IgG antibody is used for detection.
-
Unconjugated MMAE Quantification (LC-MS/MS): Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying the free MMAE payload in plasma due to its high sensitivity and specificity.
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study of an ADC.
Signaling Pathway of MMAE-induced Apoptosis
Upon internalization and linker cleavage, the released MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
References
- 1. 3-Arylpropiolonitriles - Wikipedia [en.wikipedia.org]
- 2. Preclinical pharmacokinetics, distribution, metabolism and excretion of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Semi-mechanistic Multiple-Analyte Pharmacokinetic Model for an Antibody-Drug-Conjugate in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. APN Linkers - ADC Linkers | AxisPharm [axispharm.com]
Assessing the Immunogenicity of Apn-peg5-VC-pab-mmae ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. The intricate design of these molecules, which combines the specificity of a monoclonal antibody with the potency of a cytotoxic payload via a chemical linker, necessitates a thorough evaluation of their immunogenic potential. This guide provides an objective comparison of ADCs featuring the Apn-peg5-VC-pab-mmae drug-linker, with a focus on assessing their immunogenicity against alternative ADC platforms. Supporting experimental data and detailed methodologies are provided to aid researchers in this critical aspect of ADC development.
Executive Summary
The this compound linker-payload system incorporates three key components that can influence the immunogenicity of an ADC: a polyethylene (B3416737) glycol (PEG) spacer (peg5), a cathepsin B-cleavable valine-citrulline (VC) linker, and the potent cytotoxic agent monomethyl auristatin E (MMAE). While the antibody itself is a primary driver of immunogenicity, the linker and payload can also contribute to an anti-drug antibody (ADA) response. Preclinical data on INA03, an ADC utilizing this linker system, suggests a favorable immunogenicity profile with no induction of a strong pro-inflammatory response in mice.[1] This guide delves into the factors contributing to the immunogenicity of such ADCs and provides a framework for their assessment.
Data Presentation: Comparative Immunogenicity of ADC Platforms
Direct head-to-head clinical data on the immunogenicity of ADCs with the this compound linker is not yet widely available. However, by examining data from ADCs with similar components, we can draw valuable comparisons. The following tables summarize the reported incidence of anti-drug antibodies (ADAs) for various ADC platforms.
Table 1: Clinical Immunogenicity of vc-MMAE ADCs (Non-PEGylated)
| ADC | Target | Tumor Indication | ADA Incidence (%) | Reference |
| Brentuximab vedotin | CD30 | Hodgkin Lymphoma, ALCL | ~37% | [2] |
| Enfortumab vedotin | Nectin-4 | Urothelial Cancer | Not Reported | N/A |
| Polatuzumab vedotin | CD79b | Diffuse Large B-cell Lymphoma | <5% | [3] |
| Tisotumab vedotin | Tissue Factor | Cervical Cancer | Not Reported | N/A |
| Various vc-MMAE ADCs | Various | Various Solid & Heme Malignancies | 0 - 35.8% | [4][5][6][7] |
ALCL: Anaplastic Large Cell Lymphoma
Table 2: Preclinical and Clinical Observations for PEGylated ADCs
| ADC Platform/Component | Key Observations on Immunogenicity | Reference |
| INA03 (this compound) | Preclinical data in mice showed no induction of a strong pro-inflammatory response. | [1] |
| PEGylated Glucuronide-MMAE Linker | Optimization of PEG length was shown to be crucial for ADC tolerability and efficacy in preclinical models. | [8] |
| General PEGylated Therapeutics | Pre-existing anti-PEG antibodies in a significant portion of the population can lead to accelerated blood clearance and potential hypersensitivity. | N/A |
Experimental Protocols
Accurate assessment of ADC immunogenicity relies on a panel of robust bioanalytical assays. Below are detailed methodologies for key experiments.
Anti-Drug Antibody (ADA) Bridging ELISA
This assay is a standard method for the detection of antibodies that can bind to the ADC.
Methodology:
-
Plate Coating: Coat a 96-well microplate with the this compound ADC at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted patient serum samples and positive/negative controls to the wells and incubate for 2 hours at room temperature to allow for the binding of ADAs to the coated ADC.
-
Washing: Repeat the washing step.
-
Detection: Add a biotinylated version of the this compound ADC and incubate for 1 hour at room temperature. This will form a "bridge" between the plate-bound ADC and the detection ADC if ADAs are present.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Neutralizing Antibody (NAb) Assay
This assay determines if the detected ADAs can inhibit the biological activity of the ADC. For ADCs, this is often a cell-based assay measuring the inhibition of cytotoxicity.
Methodology:
-
Cell Seeding: Plate a cancer cell line that expresses the target antigen of the ADC in a 96-well plate and allow the cells to adhere overnight.
-
Sample Pre-incubation: Pre-incubate the this compound ADC at a fixed concentration with serially diluted patient serum samples (heat-inactivated) for 1-2 hours at 37°C. This allows any NAbs to bind to the ADC.
-
Cell Treatment: Add the ADC-serum mixture to the cells.
-
Incubation: Incubate the cells for a period sufficient to induce cell death (typically 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: A neutralizing antibody will result in an increase in cell viability compared to control serum. The NAb titer is typically defined as the highest dilution of serum that inhibits a certain percentage of the ADC's cytotoxic activity.
T-cell Proliferation Assay (CFSE-based)
This assay assesses the potential of the ADC to induce a T-cell-dependent immune response.
Methodology:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Label the PBMCs with carboxyfluorescein succinimidyl ester (CFSE) dye according to the manufacturer's protocol. CFSE is a fluorescent dye that is diluted with each cell division.
-
Cell Culture and Stimulation: Culture the CFSE-labeled PBMCs in a 96-well plate. Stimulate the cells with the this compound ADC, the parent monoclonal antibody, the linker-payload alone, and appropriate positive (e.g., phytohemagglutinin) and negative controls.
-
Incubation: Incubate the cells for 5-7 days to allow for T-cell proliferation.
-
Staining: Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the CFSE dilution in the CD4+ and CD8+ T-cell populations. A decrease in CFSE fluorescence intensity indicates cell proliferation.
Mandatory Visualizations
Signaling Pathway of MMAE-Induced Immunogenic Cell Death
MMAE, the cytotoxic payload in this ADC, can induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response. This process is initiated by the induction of endoplasmic reticulum (ER) stress.
Caption: MMAE-induced immunogenic cell death pathway.
Experimental Workflow for ADA Assessment
A tiered approach is recommended for assessing the immunogenicity of ADCs, starting with a screening assay, followed by a confirmatory assay, and then characterization of positive samples.
Caption: Tiered experimental workflow for ADA assessment.
Conclusion
The immunogenicity of this compound ADCs is a multifaceted issue influenced by the antibody, the PEG spacer, the cleavable linker, and the MMAE payload. While direct comparative clinical data is still emerging, the available preclinical information for INA03 and data from the broader class of vc-MMAE ADCs suggest a manageable immunogenicity profile. The MMAE payload's ability to induce immunogenic cell death may offer a therapeutic advantage by stimulating an anti-tumor immune response. A thorough, case-by-case assessment using a tiered approach of validated bioanalytical assays is crucial for understanding and mitigating the potential risks of immunogenicity in the clinical development of these promising cancer therapeutics. Researchers should also consider the potential for pre-existing anti-PEG antibodies in the patient population, which could impact the pharmacokinetics and safety of PEGylated ADCs.
References
- 1. Humanized TFRC mouse model to study leukemia | Scientific commentary | genOway [genoway.com]
- 2. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Apn-peg5-VC-pab-mmae
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Apn-peg5-VC-pab-mmae, an antibody-drug conjugate (ADC). Adherence to these procedures is critical to mitigate risks associated with the highly potent cytotoxic agent, monomethyl auristatin E (MMAE), a component of this ADC.
Core Principle: Chemical Inactivation
The primary goal of the disposal procedure is the chemical inactivation of the cytotoxic MMAE payload and the cleavage of the linker connecting it to the antibody. This renders the compound non-hazardous before final disposal. The following protocols are based on established methods for similar ADCs containing the valine-citrulline (VC) linker and MMAE.
Recommended Disposal Protocol
This protocol involves a two-step chemical inactivation process: base hydrolysis to cleave the linker, followed by oxidative degradation of the released MMAE.
Step 1: Preparation of the Waste Solution
-
Collect all liquid waste containing this compound in a designated, chemically compatible, and clearly labeled waste container.
-
If the waste is in a solid or lyophilized form, reconstitute it in a minimal amount of an appropriate solvent (e.g., water or a buffer solution) to ensure complete dissolution.
Step 2: Base Hydrolysis of the Linker
-
To the waste solution, add a sufficient volume of a concentrated sodium hydroxide (B78521) (NaOH) solution to achieve a final concentration of at least 1 M.
-
Gently mix the solution.
-
Allow the reaction to proceed for a minimum of 24 hours at room temperature. This process facilitates the cleavage of the valine-citrulline linker, separating the MMAE payload from the antibody.
Step 3: Oxidative Degradation of MMAE
-
After the base hydrolysis is complete, slowly add a volume of 5.25% sodium hypochlorite (B82951) (household bleach) solution that is equal to the volume of the waste solution.[1]
-
Gently mix the solution and allow it to react for a minimum of one hour at room temperature.[1]
Step 4: Neutralization and Final Disposal
-
Before final disposal, neutralize the solution by slowly adding a suitable acid, such as hydrochloric acid (HCl), until the pH is between 6.0 and 8.0.[1] Regularly monitor the pH using pH paper or a calibrated pH meter.
-
Dispose of the neutralized solution in accordance with all local, state, and federal regulations for hazardous waste.[1]
Alternative Disposal Protocol: Direct Oxidative Degradation
This is a simpler, though potentially less controlled, alternative that degrades the entire ADC complex simultaneously.
Step 1: Preparation of the Waste Solution
-
Follow the same procedure as in the recommended protocol for preparing the waste solution.
Step 2: Oxidative Degradation
-
To the waste solution, add an equal volume of 5.25% sodium hypochlorite solution.[1]
-
Gently mix the solution and allow it to react for a minimum of one hour at room temperature.[1]
Step 3: Disposal
-
Dispose of the resulting solution in accordance with all applicable hazardous waste regulations. Neutralization may be required depending on local guidelines.[1]
Chemical Inactivation Data
The following table summarizes the chemical inactivation methods for the components of this compound.
| Inactivation Method | Reagent | General Conditions | Target Component(s) | Efficacy |
| Base Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Elevated temperature and prolonged incubation may be required. | Valine-Citrulline Linker | Cleaves the peptide bonds in the linker, separating the MMAE payload. |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Typically requires heating (e.g., 6 M HCl at 110°C for 24 hours). | Valine-Citrulline Linker | Cleaves the peptide bonds in the linker. |
| Oxidation | Sodium Hypochlorite (NaOCl) | Room temperature, reaction time of at least one hour. | Monomethyl Auristatin E (MMAE) | Degrades the cytotoxic payload. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Apn-peg5-VC-pab-mmae
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling and disposal of the antibody-drug conjugate (ADC) component, Apn-peg5-VC-pab-mmae. Due to the highly potent nature of its monomethyl auristatin E (MMAE) payload, stringent adherence to these procedures is paramount to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a highly hazardous substance. The MMAE component is fatal if swallowed, in contact with skin, or inhaled. It causes serious skin and eye irritation and may cause respiratory irritation.[1] Therefore, a comprehensive PPE strategy is mandatory for all handling procedures.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption.[1] The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable, solid-front, back-closure chemotherapy gown with cuffed sleeves. | Protects against splashes and aerosol exposure. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Prevents inhalation of aerosolized particles, especially when handling the powdered form of the compound. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes and aerosols. |
| Foot Protection | Disposable shoe covers. | Prevents the spread of contamination outside of the designated handling area. |
Safe Handling and Operational Workflow
All handling of this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment isolator to minimize exposure risk.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as specified in Table 1 before entering the designated handling area.
-
Prepare the Class II BSC by decontaminating the work surface with an appropriate agent (e.g., 70% ethanol) and lining it with a disposable, absorbent pad.
-
Gather all necessary materials, including the compound, solvent, vials, and pipettes, and place them within the BSC.
-
-
Handling (inside the BSC):
-
Carefully weigh the required amount of the powdered this compound.
-
To reconstitute, slowly add the desired solvent to the vial containing the compound to avoid aerosolization.
-
Gently swirl the vial to dissolve the compound completely. Do not vortex.
-
If necessary, prepare aliquots for storage. Ensure all vials are securely capped and clearly labeled with the compound name, concentration, and date.
-
-
Storage:
-
Store the reconstituted solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[2]
-
Spill Management and Decontamination
In the event of a spill, immediately evacuate the area and alert others. Only trained personnel with appropriate PPE should perform the cleanup.
Spill Response Protocol:
-
Containment: Cover the spill with absorbent pads from a chemotherapy spill kit.
-
Deactivation: For small spills, carefully apply a 10% sodium hypochlorite (B82951) (bleach) solution to the absorbent pads and the surrounding area. Allow a contact time of at least 30 minutes.
-
Cleanup: Collect all contaminated materials (absorbent pads, gloves, etc.) using tongs or other mechanical means and place them in a designated cytotoxic waste container.
-
Final Decontamination: Clean the spill area again with the deactivating solution, followed by a rinse with 70% ethanol.
Waste Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous waste.
Disposal Workflow
Caption: Disposal workflow for this compound waste.
Disposal Protocol:
-
Segregation:
-
Solid Waste: All contaminated solid materials, including gloves, gowns, shoe covers, absorbent pads, and empty vials, must be placed in a clearly labeled, puncture-proof cytotoxic waste container.
-
Liquid Waste: Unused solutions and solvent rinsates should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Deactivation of Liquid Waste (Recommended):
-
Before final disposal, chemical deactivation of the MMAE payload is recommended.
-
Slowly add an equal volume of 5.25% sodium hypochlorite (household bleach) solution to the liquid waste.
-
Allow the mixture to react for at least one hour at room temperature in a chemical fume hood.
-
Neutralize the solution to a pH between 6.0 and 8.0 before collection for disposal.
-
-
Final Disposal:
-
All cytotoxic waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) department.
-
Do not mix this waste with other chemical or biological waste streams.
-
The standard final disposal method for cytotoxic compounds is high-temperature incineration.
-
By adhering to these stringent safety and handling protocols, researchers can minimize the risks associated with the highly potent ADC component, this compound, ensuring a safe laboratory environment for all personnel.
References
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